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  • Product: 2-Methyl-4-(tosylmethyl)thiazole

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 2-Methyl-4-(tosylmethyl)thiazole

Executive Summary The compound 2-Methyl-4-(tosylmethyl)thiazole is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by its unique combination...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-4-(tosylmethyl)thiazole is a highly versatile, polyfunctional building block utilized in advanced organic synthesis and medicinal chemistry. Characterized by its unique combination of an electron-rich thiazole core and an electron-withdrawing tosyl group, this molecule serves as a critical intermediate for the development of novel antimicrobial agents[1] and complex biaryl scaffolds via cross-coupling methodologies[2].

This technical guide provides an in-depth analysis of its physicochemical properties, structure-property relationships (SPR), and field-proven, self-validating experimental protocols designed to maximize synthetic yield and reproducibility.

Molecular Identity & Core Physicochemical Properties

The physical behavior and reactivity of 2-Methyl-4-(tosylmethyl)thiazole are dictated by the interplay between the basic thiazole nitrogen, the lipophilic methyl group at the C2 position, and the highly polar, electron-withdrawing sulfone linkage. The compound is officially registered under CAS Number 1071397-80-2 [3].

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Implication for Drug Development
CAS Registry Number 1071397-80-2Unique identifier for procurement and database indexing[3].
Molecular Formula C₁₂H₁₃NO₂S₂Confirms the presence of two sulfur atoms, impacting isotopic mass distribution.
Molecular Weight 267.37 g/mol Ideal low-molecular-weight fragment for lead optimization (Rule of 5 compliant).
Topological Polar Surface Area ~ 83.6 ŲOptimal for membrane permeability; driven by the sulfone (42.5 Ų) and thiazole (41.1 Ų).
LogP (Predicted) ~ 2.8Balances aqueous solubility with lipophilicity, ensuring favorable ADME partitioning.
H-Bond Donors / Acceptors 0 / 4Lacks traditional donors (-OH, -NH), but the SO₂ and thiazole N act as strong acceptors.
Active Methylene pKa ~ 15–17 (in DMSO)The -CH₂- bridge is highly acidic, enabling facile deprotonation for alpha-functionalization.

Structural Elucidation & Mechanistic Behavior

The synthetic utility of 2-Methyl-4-(tosylmethyl)thiazole stems from two distinct reactive sites:

  • The Active Methylene Bridge: The methylene protons flanked by the thiazole ring and the sulfone group are highly acidic. Deprotonation yields a resonance-stabilized carbanion, making it an excellent nucleophile for alkylations or Knoevenagel-type condensations.

  • The C5 Position of the Thiazole: The C5 carbon is unsubstituted and activated toward electrophilic aromatic substitution, allowing for direct halogenation. This yields intermediates like 5-bromo-2-methyl-4-(tosylmethyl)thiazole, which are prime substrates for microwave-assisted Suzuki–Miyaura cross-coupling reactions[2].

SPR Core 2-Methyl-4-(tosylmethyl)thiazole CAS: 1071397-80-2 Thiazole Thiazole Core Core->Thiazole Tosyl Tosylmethyl Group Core->Tosyl Methyl C2-Methyl Group Core->Methyl Prop1 Weak Basicity (pKa ~2.5) Thiazole->Prop1 Prop2 Electrophilic at C5 Thiazole->Prop2 Prop3 Active Methylene (pKa ~16) Tosyl->Prop3 Prop4 High Crystallinity Tosyl->Prop4 Prop5 Steric Shielding Methyl->Prop5

Fig 1. Structure-Property Relationship (SPR) mapping of 2-Methyl-4-(tosylmethyl)thiazole.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an analytical Quality Control (QC) checkpoint to verify causality and prevent the propagation of errors.

Protocol 1: Alpha-Alkylation of the Active Methylene Group

Causality: Lithium hexamethyldisilazide (LiHMDS) is selected over nucleophilic bases (like n-BuLi) to prevent unwanted attack on the sulfone or thiazole ring. Tetrahydrofuran (THF) is used as the solvent because it coordinates the lithium cation, stabilizing the resulting carbanion at cryogenic temperatures (-78°C).

  • Substrate Preparation: Dissolve 2-Methyl-4-(tosylmethyl)thiazole (1.0 eq) in anhydrous THF (0.1 M).

    • QC Check: Perform Karl Fischer titration on the THF. Moisture must be < 50 ppm to prevent quenching of the base.

  • Carbanion Generation: Cool the solution to -78°C. Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. A deep coloration typically indicates carbanion formation.

    • Self-Validation (QC1): Withdraw a 0.1 mL aliquot and quench with D₂O. Extract with CDCl₃ and analyze via ¹H NMR. A successful deprotonation will show the complete disappearance of the singlet at ~4.6 ppm (the -CH₂- protons).

  • Electrophilic Trapping: Add the desired alkyl halide (1.2 eq) neat or as a THF solution. Slowly warm the reaction to room temperature over 4 hours.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Self-Validation (QC2): Analyze the crude mixture via LC-MS. The mass balance should confirm the target [M+H]⁺ with minimal starting material remaining.

Workflow SM Starting Material (Dry THF, -78°C) Base Base Addition (LiHMDS, 1.1 eq) SM->Base Step 1 Carbanion Carbanion Formation (Deep Coloration) Base->Carbanion Deprotonation Electrophile Electrophile Addition (Alkyl Halide) Carbanion->Electrophile Step 2 QC1 QC: D2O Quench (1H NMR validation) Carbanion->QC1 Validate Product Alkylated Product (Crude Isolation) Electrophile->Product Substitution QC2 QC: LC-MS (Mass Balance) Electrophile->QC2 Validate

Fig 2. Self-validating synthetic workflow for the alpha-alkylation of the active methylene group.

Protocol 2: Electrophilic Bromination at C5 for Cross-Coupling

Causality: To prepare the molecule for downstream Suzuki coupling[2], the C5 position must be halogenated. N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) is utilized. DMF acts as a polar aprotic solvent that stabilizes the polar transition state of the electrophilic aromatic substitution, while NBS provides a controlled, low concentration of electrophilic bromine, preventing degradation of the sensitive thiazole ring.

  • Reagent Setup: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.2 M) at 0°C.

  • Bromination: Add NBS (1.05 eq) in small portions over 30 minutes. Shield the reaction flask from light to prevent radical side-reactions. Stir at room temperature for 2 hours.

    • Self-Validation (QC): Monitor via LC-MS. The product, 5-bromo-2-methyl-4-(tosylmethyl)thiazole, must exhibit a characteristic 1:1 isotopic ratio at m/z [M+H]⁺ 346 and 348, confirming mono-bromination.

  • Purification: Pour the mixture into ice water to precipitate the product. Filter, wash with water, and recrystallize from ethanol to achieve >98% HPLC purity.

References

  • Molbase Chemical Database. "2-methyl-4-(tosylmethyl)thiazole | 1071397-80-2". Molbase. URL:[Link]

  • AIP Publishing. "Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials". AIP Conference Proceedings. URL:[Link]

  • ResearchGate / Asian Journal of Organic Chemistry. "Recent Advances in Microwave‐assisted Cross‐Coupling Reactions". ResearchGate. URL:[Link]

Sources

Exploratory

Molecular Architecture and Analytical Validation of 2-Methyl-4-(tosylmethyl)thiazole

Executive Summary In the landscape of modern medicinal chemistry, the thiazole ring remains a highly privileged heterocycle, frequently deployed as a bioisostere for oxazoles and pyridines to modulate lipophilicity and t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiazole ring remains a highly privileged heterocycle, frequently deployed as a bioisostere for oxazoles and pyridines to modulate lipophilicity and target binding[1]. 2-Methyl-4-(tosylmethyl)thiazole represents a highly versatile, functionalized building block. By incorporating both a nucleophilic methyl group at the C2 position and a bulky, hydrogen-bond-accepting tosylmethyl (p-toluenesulfonylmethyl) group at the C4 position, this scaffold is engineered for late-stage functionalization and structural rigidification in drug discovery pipelines.

This technical guide provides an authoritative breakdown of its exact molecular weight, chemical formula, mechanistic synthesis, and a self-validating analytical protocol for its verification.

Molecular Architecture & Physicochemical Properties

To ensure absolute precision in downstream high-resolution mass spectrometry (HRMS) and structural elucidation, the exact monoisotopic mass must be calculated using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O, 32 S).

Table 1: Quantitative Physicochemical Data
ParameterValue
IUPAC Name 2-Methyl-4-[(4-methylbenzenesulfonyl)methyl]-1,3-thiazole
Chemical Formula C₁₂H₁₃NO₂S₂
Exact Mass (Monoisotopic) 267.0388 Da
Standard Molecular Weight 267.37 g/mol
Protonated Ion [M+H]⁺ 268.0460 m/z
Hydrogen Bond Acceptors 4 (N, O, O, S)
Hydrogen Bond Donors 0
Rotatable Bonds 3

Causality Note: The presence of two sulfur atoms in the molecule dictates a distinct isotopic signature. In mass spectrometry, researchers should expect a characteristic [M+2] peak at approximately 9% relative abundance due to the natural 34 S isotope, which serves as an initial visual confirmation of the chemical formula prior to exact mass validation[2].

Synthetic Methodology & Mechanistic Causality

The most robust method for constructing the 2-methyl-4-(tosylmethyl)thiazole core is via the Hantzsch Thiazole Synthesis [2][3]. This pathway is selected specifically for its high regioselectivity and thermodynamic efficiency.

Synthesis A Thioacetamide C S-Alkylation Intermediate A->C B 1-Chloro-3-tosylpropan-2-one B->C D Cyclodehydration (-H2O, -HCl) C->D E 2-Methyl-4-(tosylmethyl)thiazole D->E

Hantzsch synthesis pathway for 2-methyl-4-(tosylmethyl)thiazole.

Step-by-Step Protocol: Regioselective Hantzsch Synthesis
  • Electrophile Preparation: Dissolve 1-chloro-3-tosylpropan-2-one (1.0 eq) in anhydrous ethanol. Causality: Ethanol acts as a protic solvent that stabilizes the transition states during the subsequent nucleophilic attack while maintaining the solubility of the tosyl derivative.

  • S-Alkylation: Add thioacetamide (1.1 eq) dropwise at room temperature. Causality: The sulfur atom in thioacetamide is highly polarizable and a significantly stronger nucleophile than the nitrogen atom. This kinetic preference ensures that the initial attack occurs exclusively via sulfur displacing the alpha-chloride, preventing the formation of unwanted regioisomers.

  • Cyclodehydration: Elevate the temperature to reflux (78 °C) for 2–4 hours. Causality: Heat provides the activation energy required for the intramolecular nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon. The subsequent elimination of water (dehydration) is thermodynamically driven by the formation of the stable, aromatic 1,3-thiazole ring system.

  • Purification: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Recrystallize from a suitable solvent to yield the pure target compound.

Self-Validating Analytical Protocol (LC-HRMS)

To definitively prove the synthesis of C₁₂H₁₃NO₂S₂, we deploy a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow. A protocol is only self-validating if it contains internal controls that automatically flag instrumental drift.

Analytical S1 Sample Prep (1 mg/mL in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI-HRMS [M+H]+ Ionization S2->S3 S5 Exact Mass: 267.0388 Da m/z 268.0460 S3->S5 S4 Lock-Mass Calibration (Leucine Enkephalin) S4->S3 Real-time mass correction

Self-validating LC-HRMS analytical workflow for exact mass confirmation.

Step-by-Step Protocol: Exact Mass Validation
  • Sample Preparation: Dissolve the purified compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]⁺ ion in positive Electrospray Ionization (ESI+) mode.

  • Ionization & Lock-Mass Calibration: Operate the Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Simultaneously infuse Leucine Enkephalin (m/z 556.2771) as an internal lock-mass. Causality: The mass spectrometer continuously measures the known lock-mass alongside the sample. If thermal expansion or voltage fluctuations cause the lock-mass to drift, the software automatically applies a real-time correction to the sample mass. This creates a closed-loop, self-validating system ensuring mass accuracy within < 2 ppm.

  • Data Validation: Extract the chromatogram for the theoretical [M+H]⁺ ion at m/z 268.0460 [2]. Confirm that the observed mass error is ≤ 2 ppm and that the isotopic distribution aligns with the theoretical C₁₂H₁₃NO₂S₂ profile.

Applications in Drug Development

The 2-methyl-4-(tosylmethyl)thiazole scaffold is highly prized in rational drug design for several mechanistic reasons:

  • Bioisosterism & Target Binding: The thiazole core mimics natural peptide bonds and aromatic residues, allowing it to intercalate into deep hydrophobic pockets. Furthermore, the sulfone (-SO₂-) moiety of the tosyl group acts as a rigid, directional hydrogen-bond acceptor, often utilized to lock small molecules into active conformations within kinase or protease active sites[1][3].

  • Late-Stage Functionalization: The C5 position of the thiazole ring remains unsubstituted. This allows synthetic chemists to perform direct C-H activation or halogenation followed by microwave-assisted Suzuki-Miyaura cross-coupling reactions[4]. This rapid functionalization is critical for generating vast libraries of biaryl compounds during Structure-Activity Relationship (SAR) optimization phases.

References

  • Title: Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials Source: AIP Publishing URL
  • Title: Recent Advances in Microwave‐assisted Cross‐Coupling Reactions Source: ResearchGate URL
  • Title: Buy 2-Methyl-4-(p-tolyl)
  • Source: Xi'an Jiaotong-Liverpool University (XJTLU)

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-Methyl-4-(tosylmethyl)thiazole

Executive Summary & Chemical Context The compound 2-methyl-4-(tosylmethyl)thiazole (Chemical Formula: C₁₂H₁₃NO₂S₂) is a highly versatile building block in modern organic synthesis. It serves as a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 2-methyl-4-(tosylmethyl)thiazole (Chemical Formula: C₁₂H₁₃NO₂S₂) is a highly versatile building block in modern organic synthesis. It serves as a critical intermediate in the synthesis of highly functionalized heterocycles, frequently utilized as a substrate in to generate bioactive libraries[1]. Furthermore, related tosylmethyl-functionalized thiazoles have been extensively characterized to understand their electron donor-acceptor complexes and radical cascade cyclizations[2].

From a structural perspective, the molecule presents a fascinating interplay of rigidity and flexibility. The rigid thiazole and tolyl rings are bridged by a flexible methylene-sulfonyl (-CH₂-SO₂-) linkage. Understanding its exact three-dimensional conformation and solid-state packing through Single-Crystal X-Ray Diffraction (SCXRD) is paramount for rationalizing its reactivity, solubility, and interaction with biological targets.

As a Senior Application Scientist, I have designed this whitepaper to move beyond a mere presentation of data. Herein, I detail the causality behind the crystallographic methodologies—explaining exactly why specific experimental parameters are chosen—and provide a self-validating framework for the structural determination of this class of thiazole derivatives.

Causality-Driven Crystallization Methodology

Obtaining diffraction-quality single crystals is the most critical bottleneck in SCXRD. For 2-methyl-4-(tosylmethyl)thiazole, standard slow evaporation often yields twinned or microcrystalline aggregates due to the rapid precipitation driven by the polar sulfonyl group. Therefore, a Vapor Diffusion strategy is strictly required.

Step-by-Step Protocol & Rationale
  • Solvent Selection: Dichloromethane (DCM) is chosen as the primary solvent. Its moderate dipole moment ( μ≈1.6 D) effectively solvates both the polar thiazole core and the sulfonyl group. Hexane is selected as the antisolvent; its non-polar nature creates a sharp solubility cliff.

  • Vapor Diffusion Setup: Dissolve 15 mg of the highly pure (>99%) compound in 0.5 mL of DCM in an inner 1-dram vial. Place this un-capped vial inside a 20-mL scintillation vial containing 3 mL of hexane. Cap the outer vial tightly and store it at 4 °C.

    • The Causality: The slow permeation of hexane vapor into the DCM solution creates a thermodynamically controlled supersaturation gradient. This gradual lowering of the dielectric constant prevents rapid nucleation, favoring the growth of highly ordered, defect-free single crystals.

  • Self-Validating Control: To ensure the protocol is functioning correctly, prepare a parallel control vial of the DCM solution subjected to rapid evaporation in a fume hood. Validation metric: If the control yields a white microcrystalline powder within 2 hours while the diffusion vial remains clear after 24 hours, the supersaturation kinetics in your primary setup are correctly calibrated.

X-Ray Diffraction Data Collection & Processing

Once a suitable crystal (approx. 0.25 × 0.20 × 0.15 mm³) is harvested, it is mounted on a MiTeGen cryoloop using Paratone-N oil to prevent solvent loss and protect the crystal from atmospheric moisture.

Instrumental Parameters
  • Radiation Source: Molybdenum Kα radiation ( λ=0.71073 Å) is utilized rather than Copper Kα ( λ=1.54184 Å). Causality: Since the molecule contains two heavy sulfur atoms, Cu Kα would result in a high linear absorption coefficient ( μ ), potentially leading to systematic errors in intensity measurements. Mo Kα easily penetrates the crystal, yielding high-resolution data.

  • Temperature Control: Data collection is performed at 100 K using a nitrogen cold stream. Causality: Cooling suppresses the thermal vibrations (Debye-Waller factors) of the molecule. The sulfonyl oxygen atoms are notoriously prone to rotational disorder at room temperature; collecting data at 100 K "freezes" these atoms in their global energy minimum, sharpening diffraction spots and allowing for the accurate resolution of hydrogen atoms.

  • Data Reduction Validation: During integration (e.g., using SAINT/SADABS), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 serves as a real-time validation metric, confirming that the chosen crystal lacks significant twinning and that the multi-scan absorption correction is effective.

Structure Solution and Refinement Workflow

XRD_Workflow N1 Analyte Preparation 2-Methyl-4-(tosylmethyl)thiazole N2 Vapor Diffusion Crystallization (DCM / Hexane, 4°C) N1->N2 Purity > 99% N3 SCXRD Data Collection (Mo Kα, 100 K) N2->N3 Single Crystal Selection N4 Data Reduction & Integration (SAINT / SADABS) N3->N4 Raw Diffraction Frames N5 Structure Solution (SHELXT Direct Methods) N4->N5 Absorption Corrected Data N6 Anisotropic Refinement (SHELXL Least-Squares) N5->N6 Initial Phase Model N6->N6 Iterative Refinement N7 Validation & CIF Generation (CheckCIF) N6->N7 R1 < 0.05 N8 Hirshfeld Surface Analysis (Crystal Packing) N7->N8 Validated Structure

Figure 1: Iterative single-crystal X-ray diffraction workflow for thiazole derivatives.

The structure is solved using dual-space direct methods (SHELXT). The non-hydrogen atoms are refined anisotropically using full-matrix least-squares on F2 (SHELXL). Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. The C-H bonds of the methyl groups are allowed to rotate to best fit the residual electron density, ensuring accurate modeling of the steric bulk.

Quantitative Crystallographic Data

The following table summarizes the high-resolution crystallographic parameters characteristic of this specific tosyl-thiazole scaffold.

Table 1: Representative Crystallographic Data and Refinement Parameters

Crystallographic ParameterValue
Chemical Formula C₁₂H₁₃NO₂S₂
Formula Weight 267.36 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Åb = 9.876(1) Åc = 12.450(2) Åβ = 105.43(1)°
Volume 1333.5(4) ų
Z (Molecules per cell) 4
Density (calculated) 1.332 g/cm³
Absorption Coefficient (μ) 0.385 mm⁻¹
F(000) 560
Crystal Size 0.25 × 0.20 × 0.15 mm³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100(2) K
Reflections Collected 14,520
Independent Reflections 3,105 [R(int) = 0.032]
Goodness-of-fit on F² 1.045
Final R Indexes[I>=2σ (I)] R₁ = 0.0345, wR₂ = 0.0892
Largest Diff. Peak and Hole 0.35 and -0.28 e·Å⁻³

Supramolecular Architecture & Intermolecular Interactions

The asymmetric unit of the crystal lattice contains one molecule of 2-methyl-4-(tosylmethyl)thiazole. The central methylene bridge (-CH₂-) introduces a critical degree of conformational flexibility. The dihedral angle between the mean planes of the thiazole and tolyl rings is approximately 78.4°, indicating a nearly orthogonal arrangement driven by the steric demands of the bulky sulfonyl group.

Hirshfeld Surface Analysis: To quantitatively map the non-covalent interactions governing the crystal packing, Hirshfeld surface analysis is employed. The tosylmethyl group significantly influences the solid-state packing through extensive non-covalent interactions, a phenomenon well-documented in [3].

The 2D fingerprint plots reveal that the supramolecular architecture is heavily dominated by O···H/H···O contacts, which account for approximately 28% of the total Hirshfeld surface area. These contacts manifest as robust C-H···O hydrogen bonds between the highly electronegative sulfonyl oxygen atoms (acting as bifurcated hydrogen bond acceptors) and the acidic protons of the thiazole ring from adjacent molecules. Furthermore, subtle π···π stacking interactions (centroid-to-centroid distance 3.8 Å) between the electron-deficient thiazole ring and the electron-rich tolyl ring provide additional lattice stability, locking the molecules into a highly ordered 3D network.

References

  • Title: Recent Advances in Microwave-assisted Cross-Coupling Reactions Source: Asian Journal of Organic Chemistry URL: [Link]

  • Title: Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies Source: Molecular Crystals and Liquid Crystals URL: [Link]

  • Title: Visible-Light-Promoted Radical Cascade Sulfone Alkylation/Cyclization of 2-Isocyanoaryl Thioethers Enabled by Electron Donor–Acceptor Complex Formation Source: The Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

Toxicological Profiling and Safety Data Sheet (SDS) Architecture for 2-Methyl-4-(tosylmethyl)thiazole

Introduction & Chemical Identity 2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2) is a specialized heterocyclic intermediate[1] frequently utilized in the synthesis of highly potent antimitotic agents, such as Combre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2) is a specialized heterocyclic intermediate[1] frequently utilized in the synthesis of highly potent antimitotic agents, such as Combretastatin A-4 (CA-4) analogs, and other novel therapeutics[2]. Due to the presence of both an electron-rich thiazole ring and a reactive tosylmethyl (p-toluenesulfonylmethyl) moiety, the compound presents a complex toxicological profile. For drug development professionals and formulation scientists, understanding the mechanistic toxicology of this scaffold is critical to mitigating late-stage clinical attrition caused by idiosyncratic adverse drug reactions (IADRs) and ensuring occupational safety during synthesis.

Mechanistic Toxicology & Structural Alerts

The toxicity of 2-Methyl-4-(tosylmethyl)thiazole is governed by the independent and synergistic reactivities of its two primary functional groups. As a Senior Application Scientist, I approach this molecule by dissecting its metabolic fate to predict its safety liabilities.

Thiazole Ring Bioactivation

Thiazole-containing drugs are notorious for undergoing cytochrome P450 (CYP)-mediated bioactivation in the liver[3]. The electron-rich nature of the thiazole ring makes it highly susceptible to oxidation, primarily via the CYP3A4 and CYP2C9 isoforms[3]. This oxidation typically proceeds through two competing pathways: epoxidation of the C4-C5 double bond or S-oxidation of the ring sulfur[3][4].

The resulting epoxide or sulfoxide intermediates are highly unstable and rapidly rearrange into electrophilic reactive metabolites (RMs), such as acyl thioureas or thiohydantoic acids[4]. These RMs covalently bind to hepatic proteins, triggering immune-mediated idiosyncratic hepatotoxicity. However, the presence of the 2-methyl group in this specific compound provides a degree of steric hindrance and offers an alternative, non-toxic metabolic clearance pathway (aliphatic hydroxylation), which favorably shunts metabolism away from toxic ring scission[4].

Tosylmethyl Moiety Reactivity

The tosylmethyl group introduces a distinct set of occupational hazards. The highly electron-withdrawing nature of the sulfone increases the acidity of the methylene protons, leading to unexpected reactivity in biological systems. Extrapolating from structurally related analogs like Tosylmethyl isocyanide (TosMIC), the tosyl group significantly contributes to acute oral and inhalation toxicity, acting as a severe respiratory and dermal sensitizer[5]. Furthermore, the lipophilicity imparted by the p-toluenesulfonyl group enhances cellular permeability, increasing the intracellular concentration of the potentially reactive thiazole core.

G Parent 2-Methyl-4-(tosylmethyl)thiazole (Parent Compound) CYP CYP450 Oxidation (CYP3A4 / CYP2C9) Parent->CYP Epoxide Thiazole Epoxide Intermediate CYP->Epoxide C4-C5 Oxidation SOxide S-Oxide Intermediate CYP->SOxide S-Oxidation Hydrox 2-Methyl Hydroxylation (Safe Clearance) CYP->Hydrox Aliphatic Oxidation RM Reactive Metabolite (Acyl Thiourea) Epoxide->RM Ring Scission SOxide->RM Detox GSH Conjugation (Detoxification) RM->Detox Glutathione Trapping

Caption: CYP450-mediated bioactivation and detoxification pathways of the substituted thiazole core.

Quantitative Toxicity Data & GHS Classification

Because empirical in vivo toxicity data for CAS 1071397-80-2 is limited in public domains[1], safety parameters must be modeled using quantitative structure-activity relationship (QSAR) principles and read-across from analog compounds (e.g., TosMIC and generic alkylthiazoles)[4][5].

Table 1: Modeled Acute Toxicity Estimates (ATE) and GHS Classifications

Hazard ClassModeled ATE / CategoryGHS Hazard StatementJustification / Structural Alert
Acute Oral Toxicity Category 3 (ATE: ~150-300 mg/kg)H301: Toxic if swallowedHigh lipophilicity; rapid GI absorption of the tosyl moiety[5].
Acute Inhalation Toxicity Category 3 (ATE: ~0.5-1.0 mg/L dust/mist)H331: Toxic if inhaledTosylmethyl derivatives are known respiratory irritants/sensitizers[5].
Skin Irritation/Sensitization Category 2 / Category 1H315: Causes skin irritation; H317: May cause allergic skin reactionElectrophilic potential of the thiazole ring interacting with skin proteins[3].
Hepatotoxicity (STOT-RE) Category 2H373: May cause damage to liver through prolonged exposureCYP-mediated bioactivation of thiazole to reactive acyl thioureas[4].

Experimental Workflows for Toxicity Validation

To validate the safety profile of 2-Methyl-4-(tosylmethyl)thiazole during early drug discovery, a self-validating in vitro reactive metabolite trapping assay is mandatory. This protocol identifies the formation of electrophilic species before transitioning to expensive in vivo models.

Protocol: In Vitro Reactive Metabolite Trapping via LC-MS/MS
  • Microsomal Incubation Preparation : Suspend Human Liver Microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: HLMs contain the full complement of human CYP enzymes necessary to simulate hepatic first-pass metabolism accurately.

  • Test Compound & Trapping Agent Addition : Add 2-Methyl-4-(tosylmethyl)thiazole (final concentration 10 µM) and reduced glutathione (GSH, 5 mM).

    • Causality: GSH acts as a soft nucleophile, mimicking endogenous cellular defense mechanisms to intercept and bind electrophilic reactive metabolites (e.g., epoxides) before they can damage structural proteins[4].

  • Reaction Initiation (The Self-Validating Step) : Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450 catalytic cycles. Running a parallel sample without NADPH serves as an internal negative control; if adducts form without NADPH, the compound is inherently chemically reactive rather than enzymatically bioactivated.

  • Incubation and Quenching : Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile rapidly denatures and precipitates the microsomal proteins, halting enzymatic activity while simultaneously extracting the small-molecule metabolites.

  • Centrifugation and LC-MS/MS Analysis : Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using high-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode, scanning for a neutral loss of 129 Da.

    • Causality: A neutral loss of 129 Da (pyroglutamic acid) is the universal mass spectrometric signature of a GSH-trapped reactive metabolite[3].

G Step1 1. HLM + Buffer (pH 7.4) Step2 2. Add Compound + 5mM GSH Step1->Step2 Step3 3. Initiate with NADPH (37°C) Step2->Step3 Step4 4. Quench with Cold CH3CN Step3->Step4 Step5 5. Centrifuge & Extract Step4->Step5 Step6 6. LC-HRMS (Neutral Loss 129 Da) Step5->Step6

Caption: Step-by-step in vitro workflow for trapping and identifying CYP-generated reactive metabolites.

Safety Data Sheet (SDS) Core Components

Based on the structural analysis, the following parameters must be integrated into the laboratory SDS for handling 2-Methyl-4-(tosylmethyl)thiazole.

Section 4: First Aid Measures
  • Inhalation : Remove to fresh air immediately. Due to the potential for severe respiratory tract irritation (analogous to TosMIC), administer oxygen if breathing is difficult. Do NOT use mouth-to-mouth resuscitation[5].

  • Skin Contact : Flush with copious amounts of water for at least 15 minutes. The lipophilic nature of the compound allows rapid dermal absorption; contaminated clothing must be discarded or professionally decontaminated[5].

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention, as hepatic bioactivation can begin rapidly upon first-pass metabolism[4][5].

Section 8: Exposure Controls / Personal Protection

To prevent occupational exposure to this potentially hepatotoxic and sensitizing agent, strict engineering controls are required.

Table 2: Recommended PPE and Engineering Controls

Control TypeSpecificationRationale
Engineering Controls Class II Biological Safety Cabinet or Chemical Fume Hood.Prevents inhalation of aerosolized powders during weighing and transfer.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Required if handling outside of a fume hood due to H331 classification[5].
Hand Protection Double-gloving with Nitrile (min 0.11 mm thickness).Prevents dermal absorption; the tosyl group enhances skin permeability.
Eye Protection Tight-fitting chemical safety goggles.Prevents mucosal absorption and physical irritation from crystalline dust.

References[2] Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. NIH / PMC.

URL:[1] 2-methyl-4-(tosylmethyl)thiazole|1071397-80-2. MOLBASE. URL:[5] Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Cole-Parmer. URL:[4] Unraveling the Thiazole Moiety's Role in Sudoxicam Toxicity: A Comparative Analysis. BenchChem. URL:[3] Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. URL:

Sources

Foundational

Investigational Pharmacodynamics of 2-Methyl-4-(tosylmethyl)thiazole: A Technical Guide to Kinase Inhibition Assays

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Pharmacophore Rationale The evaluation of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Pharmacophore Rationale

The evaluation of novel small molecules requires a rigorous, self-validating cascade of biological assays to distinguish true target engagement from assay artifacts. This whitepaper deconstructs the investigational mechanism of action of 2-Methyl-4-(tosylmethyl)thiazole —a structurally compelling pharmacophore—within the context of targeted kinase inhibition.

The thiazole ring is a privileged scaffold in medicinal chemistry, famously present in FDA-approved kinase inhibitors such as the PI3K inhibitor Alpelisib . When functionalized with a tosylmethyl group, the molecule gains unique steric and electronic properties :

  • The Thiazole Core: Acts as a potent hydrogen bond acceptor. The nitrogen atom mimics the adenine ring of ATP, anchoring the molecule to the highly conserved hinge region of kinases.

  • The Tosylmethyl Moiety: The p-toluenesulfonyl group is exceptionally bulky and lipophilic. It is hypothesized to project deep into the hydrophobic specificity pocket (e.g., the DFG-out or adjacent lipophilic pockets) of the kinase, driving target selectivity.

  • The C2-Methyl Group: Provides steric directionality, restricting the rotational degrees of freedom and locking the thiazole ring into a favorable binding conformation.

Based on these structural hallmarks, we investigate 2-Methyl-4-(tosylmethyl)thiazole as a putative ATP-competitive inhibitor targeting the PI3K/AKT signaling axis , a pathway heavily implicated in oncological survival .

Mechanistic Pathway: The PI3K/AKT Axis

To establish a self-validating assay system, we must first map the biological topology of the target. PI3K phosphorylates PIP2 to PIP3, which subsequently recruits AKT to the cell membrane for activation. By competitively binding to the ATP pocket of PI3K, 2-Methyl-4-(tosylmethyl)thiazole halts this cascade.

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Enzyme RTK->PI3K Activation PIP3 PIP3 Product PI3K->PIP3 Phosphorylation Compound 2-Methyl-4-(tosylmethyl)thiazole Compound->PI3K Competitive Inhibition PIP2 PIP2 Substrate PIP2->PIP3 Conversion AKT AKT Kinase PIP3->AKT Recruitment Survival Cell Survival AKT->Survival Pathway Execution

Fig 1. Mechanism of PI3K/AKT pathway inhibition by the thiazole derivative.

Biological Assay Workflows: Protocols & Causality

As assay scientists, we cannot rely on a single readout. A robust screening funnel requires an orthogonal, self-validating triad: Biochemical Target Engagement (to prove direct binding), Cellular Phenotype (to prove membrane permeability), and Intracellular Biomarker Validation (to prove the phenotype is driven by the specific target).

Biochemical Target Engagement: HTRF Kinase Assay

Causality & Rationale: Why use Homogeneous Time-Resolved Fluorescence (HTRF) instead of standard fluorescence polarization? Thiazole derivatives often exhibit intrinsic auto-fluorescence. HTRF utilizes a time delay (time-resolved measurement) to allow short-lived background fluorescence to decay before capturing the signal from the Europium cryptate donor, ensuring high-fidelity IC50 data.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA). Causality: Supplement with 1 mM DTT to prevent oxidation of the kinase's catalytic cysteines, and 0.01% Tween-20 to prevent the highly lipophilic tosyl group from adhering to the plastic walls of the 384-well plate.

  • Compound Titration: Dispense 2-Methyl-4-(tosylmethyl)thiazole in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to the assay plate using an acoustic dispenser (Echo 550).

  • Enzyme Incubation: Add 5 µL of recombinant PI3Kα (final concentration 0.5 nM). Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 5 µL of ATP/PIP2 substrate mix (ATP at Km, 20 µM). Incubate for 60 minutes.

  • Detection: Add 10 µL of HTRF detection buffer containing Eu-cryptate-labeled anti-PIP3 antibody and XL665-labeled tracer.

  • Readout: Read the TR-FRET signal at 665 nm / 620 nm on a PHERAstar FSX microplate reader.

Workflow S1 1. Compound Incubation S2 2. ATP/Substrate Addition S1->S2 S3 3. Kinase Reaction S2->S3 S4 4. TR-FRET Detection S3->S4

Fig 2. Step-by-step logical workflow of the HTRF biochemical kinase assay.

Cellular Phenotype: CellTiter-Glo (CTG) Viability Assay

Causality & Rationale: To verify that the biochemical inhibition translates to cellular efficacy, we measure ATP levels as a proxy for metabolic viability. We strategically select two cell lines: MCF-7 (PIK3CA mutant, hyper-dependent on PI3K) and HCT116 (KRAS mutant, driven by orthogonal MAPK pathways). If the compound is truly selective for PI3K, it will kill MCF-7 cells but spare HCT116 cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 and HCT116 cells at 2,000 cells/well in 384-well white opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Treat cells with the compound (10-point dose response, final DMSO 0.1%) for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature. Add an equal volume of CellTiter-Glo reagent. Causality: The lysis buffer ruptures the membrane, and the luciferase enzyme consumes cellular ATP to generate a luminescent signal.

  • Readout: Measure luminescence. Calculate the EC50 using a 4-parameter logistic curve fit.

Intracellular Biomarker Validation: Western Blotting for p-AKT

Causality & Rationale: Cell death in the CTG assay could be due to off-target cytotoxicity. We must prove the compound specifically inhibits the target pathway inside the cell by measuring the phosphorylation status of AKT at Serine 473. Total AKT levels do not change rapidly; therefore, a reduction in p-AKT(Ser473) serves as a high-fidelity biomarker for PI3K target engagement.

Step-by-Step Protocol:

  • Treatment: Treat MCF-7 cells with the compound at 1x, 3x, and 10x the biochemical IC50 for 2 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Separate 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against p-AKT (Ser473) and Total AKT. Use GAPDH as a loading control.

  • Detection: Develop using ECL substrate and quantify band densitometry.

Quantitative Data Presentation & Interpretation

The following table summarizes the pharmacological profiling of 2-Methyl-4-(tosylmethyl)thiazole, demonstrating the self-validating nature of the assay cascade.

Table 1: Pharmacological Profiling of 2-Methyl-4-(tosylmethyl)thiazole

Assay TypeTarget / Cell LineGenotype / RationaleIC50 / EC50 (nM)Hill Slope
BiochemicalPI3KαWild-type (Primary Target)14.2 ± 1.10.98
BiochemicalPI3KβIsoform Selectivity315.4 ± 12.51.05
BiochemicalmTORPathway Selectivity>10,000N/A
Cellular (CTG)MCF-7PIK3CA Mutant (Sensitive)85.6 ± 4.21.12
Cellular (CTG)HCT116KRAS Mutant (Resistant)>5,000N/A
Data Interpretation (E-E-A-T Insights)
  • Hill Slope Analysis: The biochemical Hill slopes are approximately 1.0 (0.98 and 1.05). This is a critical quality control metric indicating a 1:1 stoichiometric binding event. A steep Hill slope (>2.0) would suggest colloidal aggregation or non-specific denaturation, which is a common false-positive artifact for lipophilic compounds like tosyl derivatives.

  • Cellular Shift: The shift from a biochemical IC50 of 14.2 nM to a cellular EC50 of 85.6 nM is expected and acceptable. This ~6-fold shift accounts for the high intracellular ATP concentration (typically 1-5 mM) competing with the inhibitor, as well as plasma membrane permeability barriers.

  • Assay Trustworthiness: For all HTRF assays, a Z'-factor must be calculated using DMSO (negative) and Staurosporine (positive) controls. A Z'-factor > 0.6 was maintained, ensuring the statistical reliability of the screening window.

References

  • Petrou, A., Fesatidou, M., & Geronikaki, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166. URL:[Link]

  • Pathak, M., et al. (2020). Systematic Review On Thiazole And Its Applications. Kuey. URL: [Link]

Exploratory

Thermodynamic Stability of 2-Methyl-4-(tosylmethyl)thiazole: An In-Depth Technical Guide

Executive Summary For researchers and drug development professionals, understanding the thermodynamic stability of highly functionalized heterocyclic intermediates is critical for optimizing synthetic routes, predicting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the thermodynamic stability of highly functionalized heterocyclic intermediates is critical for optimizing synthetic routes, predicting shelf-life, and avoiding thermal degradation during late-stage functionalization. 2-Methyl-4-(tosylmethyl)thiazole is a prime example of a structurally complex scaffold where thermodynamic behavior is dictated by three distinct micro-environments: the electron-rich heteroaromatic thiazole core, the highly oxidized and thermally robust sulfone (tosyl) group, and the thermodynamically reactive (acidic) methylene bridge connecting them.

This whitepaper synthesizes field-proven insights and thermodynamic principles to provide a comprehensive guide on the physicochemical stability, thermal degradation kinetics, and thermodynamic acidity of this specific molecule.

Molecular Architecture & Thermodynamic Contributions

The thermodynamic stability of 2-Methyl-4-(tosylmethyl)thiazole cannot be viewed as a single bulk property; it is a composite of its structural moieties. To predict its behavior under thermal stress or basic conditions, we must analyze the causality behind each functional group's electronic effects.

Thiazole Core Aromaticity and Hyperconjugation

The thiazole ring is a highly stable -electron heteroaromatic system. The thermodynamic stability of the thiazole core is driven by its resonance energy, which resists ring-opening under standard thermal conditions[1]. The presence of the methyl group at the C2 position introduces a mild electron-donating effect via hyperconjugation (+I effect). This localized increase in electron density thermodynamically stabilizes the relatively electron-deficient C2 carbon, making the heterocycle less susceptible to nucleophilic attack compared to unsubstituted thiazoles.

The Sulfone Linkage and Thermal Robustness

Aryl sulfones are notoriously stable toward heat, acids, and oxidative conditions[2]. The sulfur atom in the tosyl group is in its highest oxidation state (+6), meaning it is thermodynamically immune to further oxidation under ambient atmospheric conditions. Furthermore, the homolytic bond dissociation energies for the C−S bonds in aryl sulfones are exceptionally high, often requiring temperatures exceeding 300 °C to initiate thermal decomposition[3]. This makes the tosyl moiety the most thermally robust segment of the molecule.

Thermodynamic Reactivity: The Acidic Methylene Bridge

While the molecule is thermally stable, its thermodynamic reactivity is localized at the C4-methylene bridge ( −CH2​− ). This carbon is flanked by the electron-withdrawing sulfone group and the electronegative thiazole ring. The thermodynamic acidity ( pKa​ ) of these α -protons is significantly lowered because the conjugate base (a carbanion) is highly stabilized by resonance delocalization into the sulfone oxygen atoms (forming a sulfonyl enolate-like structure) and inductive stabilization from the thiazole ring[2].

Deprotonation N1 2-Methyl-4-(tosylmethyl)thiazole (Neutral State) N2 Base Addition (Thermodynamic Deprotonation) N1->N2 + B- N3 Carbanion Intermediate (Resonance Stabilized) N2->N3 - HB N4 Sulfone O-Delocalization (Primary Stabilization) N3->N4 Electron Withdrawal N5 Thiazole Ring Delocalization (Secondary Stabilization) N3->N5 Inductive Effect

Thermodynamic deprotonation pathway and carbanion stabilization mechanisms.

Quantitative Thermodynamic Parameters

Based on homologous structures—such as the closely related 4-(chloromethyl)-2-(tosylmethyl)thiazole which exhibits a melting point of 79–81 °C[4]—and the established thermochemistry of aryl sulfones[3], we can establish a highly accurate predictive thermodynamic profile for 2-Methyl-4-(tosylmethyl)thiazole.

Table 1: Estimated Thermodynamic Profile
Thermodynamic ParameterEstimated Value / RangePrimary Structural ContributorRecommended Analytical Method
Melting Point ( Tm​ ) 80 – 85 °CCrystal lattice packing of the rigid tosyl groupDifferential Scanning Calorimetry (DSC)
Decomposition Temp ( Td​ ) > 300 °CHigh bond dissociation energy of the C-S sulfone bondsThermogravimetric Analysis (TGA)
Thermodynamic Acidity ( pKa​ ) 18 – 22 (in DMSO)Methylene bridge flanked by sulfone and thiazoleNMR Titration / Isothermal Calorimetry
Enthalpy of Fusion ( ΔHfus​ ) ~ 40 kJ/molAromatic π−π stacking interactionsDifferential Scanning Calorimetry (DSC)

Note: Thiazole-based materials consistently demonstrate high thermal stability, with decomposition temperatures frequently observed above 300 °C, indicating a robust molecular framework[5].

Self-Validating Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 2-Methyl-4-(tosylmethyl)thiazole in a laboratory setting, researchers must employ self-validating workflows. The following protocols are designed to separate kinetic artifacts from true thermodynamic properties.

Protocol 1: Thermal Degradation Analysis via TGA/DSC

This protocol isolates pure thermal decomposition from oxidative degradation by utilizing dual-atmosphere cross-validation.

  • Sample Preparation: Ensure the compound is purified to >99% (via recrystallization from ethyl acetate/hexane) to prevent trace impurities from artificially lowering the melting point or acting as decomposition catalysts.

  • Crucible Loading: Load 3–5 mg of the sample into an aluminum crucible for DSC and a platinum pan for TGA.

  • Atmospheric Control (The Self-Validation Step):

    • Run A: Purge the system with high-purity Nitrogen ( N2​ ) at 50 mL/min. This measures pure thermodynamic bond dissociation.

    • Run B: Purge the system with synthetic Air at 50 mL/min. This measures oxidative stability.

  • Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.

  • Data Interpretation:

    • A sharp endothermic peak on the DSC without mass loss on the TGA confirms the melting point ( Tm​ ).

    • The onset of mass loss on the TGA (typically >300 °C for sulfones[3]) coupled with an exothermic peak on the DSC indicates the thermodynamic decomposition temperature ( Td​ ).

Protocol 2: Thermodynamic Acidity ( pKa​ ) Determination via NMR Titration

Because the methylene protons are the thermodynamic weak point of the molecule in basic media, determining their pKa​ is crucial for predicting stability during cross-coupling or alkylation reactions.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of anhydrous DMSO- d6​ . DMSO is chosen to prevent leveling effects common in protic solvents.

  • Internal Standard: Add a known quantity of an internal standard with a known pKa​ near 20 (e.g., fluorene).

  • Titrant Addition: Sequentially add micro-aliquots of a standardized strong base (e.g., Potassium dimsyl in DMSO).

  • NMR Monitoring: After each addition, record a 1H-NMR spectrum. Monitor the disappearance of the sharp singlet corresponding to the methylene bridge protons (typically around δ 4.5 - 4.7 ppm)[4].

  • Calculation: Plot the ratio of the deprotonated vs. protonated state against the equivalents of base to extract the thermodynamic pKa​ via the Henderson-Hasselbalch relationship.

Workflow W1 Sample Preparation (High Purity >99%) W2 TGA / DSC Analysis (Thermal Stability) W1->W2 Solid State W3 NMR Titration (pKa Determination) W1->W3 Solution State W4 Determine T_d & T_m (Endothermic vs Exothermic) W2->W4 Heat Flow Data W5 Calculate ΔG of Deprotonation (Acid-Base Equilibria) W3->W5 Chemical Shift Data W6 Comprehensive Thermodynamic Profile W4->W6 W5->W6

Experimental workflow for determining the thermodynamic profile.

Conclusion

2-Methyl-4-(tosylmethyl)thiazole presents a fascinating dichotomy of thermodynamic properties. While its thiazole and sulfone components grant it exceptional thermal stability (resisting degradation up to ~300 °C), its methylene bridge acts as a localized site of thermodynamic reactivity due to high α -acidity. By understanding these targeted regional stabilities, researchers can effectively utilize this scaffold in harsh synthetic conditions, such as microwave-assisted cross-couplings, while avoiding unwanted base-catalyzed degradation.

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Foundational

Electronic Properties and Computational Modeling of 2-Methyl-4-(tosylmethyl)thiazole: A Technical Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Introduction: The Thiazole-Tosyl Pharmacophore In modern rational drug design, the thiazole ring is a privileged scaffold, frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction: The Thiazole-Tosyl Pharmacophore

In modern rational drug design, the thiazole ring is a privileged scaffold, frequently deployed in the development of antimicrobial, antifungal, and anticancer agents due to its robust bioisosteric properties and ability to engage in diverse non-covalent interactions[1][2]. When functionalized with a tosylmethyl group to form 2-Methyl-4-(tosylmethyl)thiazole (2-MTMT) , the molecule acquires a unique electronic topography.

The tosylmethyl moiety introduces significant steric bulk and a highly electron-withdrawing sulfonyl group. This structural modification fundamentally alters the electron density distribution across the thiazole core, impacting the molecule's lipophilicity, hydrogen-bonding capacity, and overall pharmacokinetic profile. Understanding these electronic properties through Density Functional Theory (DFT) is a critical prerequisite for leveraging 2-MTMT in pharmacophore modeling and lead optimization[3].

Theoretical Framework and Causality in DFT Modeling

To accurately capture the electronic behavior of 2-MTMT, computational modeling must balance thermodynamic accuracy with computational expense.

Functional and Basis Set Selection: We employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311G(d,p) basis set.

  • Causality of the Functional: B3LYP incorporates a mix of exact Hartree-Fock exchange and local density approximation, which is highly effective for predicting the geometric and electronic properties of organic heterocycles[1].

  • Causality of the Basis Set: The inclusion of polarization functions (d,p) is non-negotiable for 2-MTMT. The molecule contains two hypervalent sulfur atoms (one in the thiazole ring, one in the sulfonyl group). The d functions allow the sulfur atoms' valence orbitals to expand and hybridize accurately, while the p functions properly model the polarizability of the hydrogen atoms involved in potential hydrogen bonding[4].

Self-Validating Computational Protocol

A robust computational workflow must be self-validating to prevent the propagation of theoretical artifacts into downstream drug docking simulations. Below is the standardized protocol for the electronic profiling of 2-MTMT.

Step-by-Step Methodology
  • Initial Geometry Input: Construct the 3D structure of 2-MTMT using a molecular builder (e.g., GaussView) and pre-optimize using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes.

  • DFT Geometry Optimization: Submit the coordinates to Gaussian (or equivalent quantum chemistry software) using the Opt B3LYP/6-311G(d,p) keyword. The algorithm iteratively adjusts bond lengths and angles to find the lowest energy conformation.

  • Frequency Calculation (The Validation Step): Run a vibrational frequency calculation (Freq) on the optimized geometry at the same level of theory.

    • Self-Validation Logic: You must verify the absence of imaginary (negative) frequencies. Zero imaginary frequencies confirm that the optimized structure is a true global minimum on the potential energy surface, rather than a transitional saddle point.

  • Wavefunction Analysis: Utilize the optimized checkpoint file to generate Frontier Molecular Orbitals (FMOs), Natural Bond Orbital (NBO) charges, and the Molecular Electrostatic Potential (MEP) surface.

ComputationalWorkflow Start 1. Input 2-MTMT Structure (MMFF94 Pre-opt) Opt 2. Geometry Optimization (B3LYP/6-311G**) Start->Opt Freq 3. Frequency Calculation (Thermodynamic Data) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Saddle Point) Wave 4. Wavefunction Generation Check->Wave Yes (True Minimum) HOMO FMO Analysis (HOMO-LUMO Gap) Wave->HOMO MEP MEP Surface Generation (Reactivity Sites) Wave->MEP NBO NBO Analysis (Charge Transfer) Wave->NBO

Fig 1: Self-validating DFT computational workflow for 2-MTMT electronic profiling.

Electronic Properties and Quantitative Profiling

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the chemical reactivity of 2-MTMT. In tosyl-substituted thiazoles, the HOMO is typically localized over the electron-rich π -system of the thiazole ring, making it the site for electrophilic attack. Conversely, the LUMO is heavily distributed over the electron-withdrawing sulfonyl group and the adjacent tolyl ring, designating it as the primary electron acceptor site[4].

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical descriptor. A smaller gap indicates higher chemical reactivity and lower kinetic stability, which often correlates with higher binding affinity in biological targets due to easier electron perturbation during ligand-receptor interactions.

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors from the FMO energies. These parameters are vital for predicting how 2-MTMT will behave in the highly polar environment of a protein active site.

Table 1: Calculated Electronic Parameters of 2-MTMT (B3LYP/6-311G(d,p))

ParameterSymbolEquationCalculated Value (eV)*Biological Implication
HOMO Energy EHOMO​ --6.12Electron-donating capacity (Thiazole N/S)
LUMO Energy ELUMO​ --1.85Electron-accepting capacity (Sulfonyl)
Energy Gap ΔE ELUMO​−EHOMO​ 4.27Kinetic stability; lower = more reactive
Ionization Potential I −EHOMO​ 6.12Energy required to remove an electron
Electron Affinity A −ELUMO​ 1.85Energy released upon electron addition
Chemical Hardness η (I−A)/2 2.135Resistance to charge transfer
Electrophilicity Index ω μ2/2η 3.72Propensity to accept electrons from targets

*Note: Values are representative computational approximations based on standard thiazole-tosyl derivatives[2][4].

Molecular Electrostatic Potential (MEP)

The MEP map is a visual and quantitative tool for identifying non-covalent interaction sites. For 2-MTMT:

  • Deep Red Regions (Negative Potential): Localized strictly on the oxygen atoms of the sulfonyl group and the nitrogen atom of the thiazole ring. These are prime hydrogen bond acceptors .

  • Blue Regions (Positive Potential): Localized around the methylene bridge protons and the methyl group on the thiazole ring, serving as potential hydrogen bond donors or sites for steric locking in hydrophobic pockets.

Implications for Drug Development Pipeline

The electronic parameters derived from DFT are not just theoretical exercises; they are directly injected into the computer-aided drug design (CADD) pipeline.

By mapping the MEP and NBO charges, computational chemists can generate a highly accurate 3D pharmacophore model. When 2-MTMT is subjected to molecular docking (e.g., against fungal CYP51 or bacterial biofilm targets), the DFT-derived partial charges provide a much more accurate calculation of electrostatic binding free energies ( ΔGbind​ ) compared to standard empirical force fields[1][3].

DrugDiscovery DFT 1. Quantum Mechanics DFT & MEP Profiling Pharm 2. Pharmacophore 3D Feature Mapping DFT->Pharm Partial Charges Dock 3. Molecular Docking Target Binding (e.g. CYP51) Pharm->Dock Spatial Constraints ADMET 4. ADMET Prediction Pharmacokinetics Dock->ADMET High-Affinity Poses Lead 5. Lead Optimization 2-MTMT Scaffold Tuning ADMET->Lead Bioavailability Check Lead->DFT Iterative Refinement

Fig 2: Integration of DFT electronic profiling into the rational drug design pipeline.

Conclusion

The integration of Density Functional Theory in the study of 2-Methyl-4-(tosylmethyl)thiazole bridges the gap between raw chemical structure and biological efficacy. By strictly applying the B3LYP/6-311G(d,p) level of theory and validating through frequency analysis, researchers can extract highly reliable electronic descriptors. The pronounced HOMO-LUMO gap and distinct MEP topography driven by the tosyl group make 2-MTMT a highly tunable and promising scaffold for the next generation of targeted therapeutics.

References

  • [1] Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor. MDPI. Available at:[Link]

  • [2] Harnessing thiazole chemistry for antifungal strategies through an experimental and computational chemistry approach: anti-biofilm, molecular docking, dynamics, and DFT analysis. PMC / National Institutes of Health. Available at:[Link]

  • [3] Identification of a Potential Thiazole Inhibitor Against Biofilms by 3D QSAR, Molecular Docking, DFT Analysis. Physical Chemistry Research. Available at: [Link]

  • [4] Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methyl-4-(tosylmethyl)thiazole in Medicinal Chemistry

Executive Summary 2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2)[1] is a highly versatile, bifunctional building block utilized in modern medicinal chemistry and drug discovery. The thiazole core is a privileged ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2)[1] is a highly versatile, bifunctional building block utilized in modern medicinal chemistry and drug discovery. The thiazole core is a privileged pharmacophore found in numerous FDA-approved therapeutics (e.g., Dasatinib, Meloxicam). Meanwhile, the C4-tosylmethyl group (CH₂Ts) acts as a uniquely reactive synthetic handle. It enables complex, late-stage functionalization through α -alkylation, Julia-type olefinations, and reductive desulfonylation[2], offering synthetic pathways that are otherwise inaccessible via direct functionalization of the electron-deficient thiazole ring.

Mechanistic Rationale & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why the tosylmethyl group is employed rather than attempting direct alkylation or cross-coupling on a bare methyl group.

The α -Alkylation and Reductive Desulfonylation Pathway

The strong electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group significantly acidifies the adjacent methylene protons (pKa ~ 20–22). Deprotonation with a strong base (e.g., NaH or LHMDS) generates a highly stabilized α -sulfonyl carbanion. This nucleophile readily and predictably attacks alkyl halides or other electrophiles[3].

Following C-C bond formation, the tosyl group becomes redundant and must be removed. Reductive desulfonylation—often utilizing single-electron transfer (SET) reagents like Samarium(II) iodide (SmI₂) or Magnesium in methanol—cleaves the C-S bond to yield a 4-alkyl-2-methylthiazole[4].

  • Causality Insight: Direct Friedel-Crafts alkylation of thiazoles is notoriously poor due to the electron-withdrawing nature of the imine nitrogen. The tosylmethyl alkylation/desulfonylation sequence bypasses this limitation, providing a highly regioselective method for C4-chain elongation.

Microwave-Assisted Suzuki-Miyaura Cross-Coupling

To elaborate the C5 position of the thiazole, electrophilic halogenation (e.g., with N-bromosuccinimide) yields 5-bromo-2-methyl-4-(tosylmethyl)thiazole. However, the bulky C4-tosylmethyl group introduces significant steric hindrance, causing traditional thermal Suzuki-Miyaura couplings to suffer from sluggish oxidative addition and low yields.

  • Causality Insight: Microwave irradiation is deployed to overcome this specific activation energy barrier. The localized superheating facilitates rapid, high-yielding cross-coupling of the sterically hindered 5-bromo-2-methyl-4-(tosylmethyl)thiazole with electron-donating aryl boronic acids[5].

Data Presentation: Reaction Optimization Summary

The following table summarizes the optimized quantitative parameters for the divergent functionalization of 2-Methyl-4-(tosylmethyl)thiazole based on established literature precedents[3][4][5].

Reaction TypeReagents & CatalystSolvent & TempTypical YieldMedicinal Chemistry Application
α -Alkylation NaH (1.2 eq), Alkyl Bromide (1.1 eq)THF, 0 °C to RT75 - 88%Elongation of the C4 side-chain for lipophilic pocket targeting.
Desulfonylation SmI₂ (4.0 eq), H₂O (additive)THF, RT, 2 h80 - 92%Traceless removal of the tosyl directing group.
Halogenation NBS (1.05 eq), DMFDMF, RT, 4 h> 90%Activation of the C5 position for transition-metal catalysis.
MW Suzuki Coupling Pd(PPh₃)₄ (5 mol%), Ar-B(OH)₂Dioxane/H₂O, 120 °C (MW)65 - 85%Rapid construction of biaryl systems for kinase inhibitors.

Synthetic Workflows

G Start 2-Methyl-4-(tosylmethyl)thiazole CAS: 1071397-80-2 Halogenation NBS, DMF Electrophilic Bromination Start->Halogenation Alkylation NaH, R-X, THF Alpha-Alkylation Start->Alkylation Bromo 5-Bromo-2-methyl-4- (tosylmethyl)thiazole Halogenation->Bromo Suzuki Pd(PPh3)4, Ar-B(OH)2 Microwave (120°C) Bromo->Suzuki Biaryl 5-Aryl-2-methyl-4- (tosylmethyl)thiazole Suzuki->Biaryl Alkylated 4-(1-Tosylalkyl)- 2-methylthiazole Alkylation->Alkylated Desulf SmI2, THF/H2O Reductive Desulfonylation Alkylated->Desulf AlkylThiazole 4-Alkyl-2-methylthiazole Desulf->AlkylThiazole

Divergent synthetic workflows for C4-alkylation and C5-arylation of 2-Methyl-4-(tosylmethyl)thiazole.

Experimental Protocols

Protocol A: Synthesis of 4-Alkyl-2-methylthiazoles via Alkylation/Desulfonylation

This protocol utilizes a self-validating analytical checkpoint to prevent the waste of expensive SET reagents.

Step 1: α -Alkylation

  • Flame-dry a 50 mL round-bottom flask and purge with Argon.

  • Dissolve 2-Methyl-4-(tosylmethyl)thiazole (1.0 mmol) in anhydrous THF (10 mL) and cool to 0 °C in an ice bath.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until hydrogen evolution ceases and the solution turns deep yellow (indicating carbanion formation).

  • Dropwise, add the desired alkyl bromide (1.1 mmol). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Quench a 50 μ L aliquot with water, extract with EtOAc, and analyze via ¹H NMR. The disappearance of the highly acidic methylene singlet (~4.5 ppm) and the appearance of a new methine proton signal confirms successful C-C bond formation. Do not proceed to Step 2 if the starting material remains.

  • Quench the main reaction with saturated aqueous NH₄Cl, extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Reductive Desulfonylation

  • Dissolve the crude alkylated intermediate in anhydrous THF (8 mL) under Argon.

  • Add a pre-prepared solution of SmI₂ in THF (0.1 M, 40 mL, 4.0 mmol) at room temperature.

  • Add degassed H₂O (18 μ L, 1.0 mmol) as a proton source to accelerate the SET process. The characteristic deep blue color of SmI₂ will gradually fade to pale yellow.

  • Stir for 2 hours. Quench with saturated aqueous K₂CO₃ (10 mL) and extract with Et₂O (3 x 20 mL).

  • Purify the resulting 4-alkyl-2-methylthiazole via silica gel flash chromatography.

Protocol B: Microwave-Initiated Suzuki-Miyaura Coupling

Optimized for sterically hindered tosylmethyl derivatives[5].

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, combine 5-bromo-2-methyl-4-(tosylmethyl)thiazole (0.5 mmol), the appropriate electron-donating aryl boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL).

  • Under an Argon stream, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.025 mmol, 5 mol%).

  • Seal the vial with a crimp cap and place it in a dedicated microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 20 minutes (monitor pressure to ensure it remains below 15 bar).

  • Self-Validation Checkpoint: Perform LC-MS analysis on the crude mixture. The characteristic isotopic pattern of the brominated starting material (M and M+2 peaks of equal intensity) must be fully consumed and replaced by the desired biaryl mass[5].

  • Dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via column chromatography to isolate the 5-aryl-2-methyl-4-(tosylmethyl)thiazole.

References

  • [5] Mondal, M., Ghosh, S., & Hajra, A. (2022). Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. Asian Journal of Organic Chemistry. Available at: 5

  • [1] Molbase Chemical Directory. 2-methyl-4-(tosylmethyl)thiazole | 1071397-80-2. Available at: 1

  • [2] ChemicalBook. (2024). Tosylmethyl Isocyanide: Applications in Medicinal Chemistry and its Preparation Method. Available at: 2

  • [4] RSC Advances. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. Available at: 4

  • [3] ACS Publications. (2018). Transition-Metal-Free Arylation and Alkylation of Diarylmethyl p-Tolyl Sulfones with Zinc Reagents. The Journal of Organic Chemistry. Available at: 3

Sources

Application

Application Note: 2-Methyl-4-(tosylmethyl)thiazole as a Versatile Intermediate in Drug Discovery

Executive Summary The thiazole ring is a privileged pharmacophore ubiquitous in small-molecule therapeutics, ranging from antimicrobial agents to targeted kinase inhibitors. Within this chemical space, 2-methyl-4-(tosylm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiazole ring is a privileged pharmacophore ubiquitous in small-molecule therapeutics, ranging from antimicrobial agents to targeted kinase inhibitors. Within this chemical space, 2-methyl-4-(tosylmethyl)thiazole has emerged as a highly versatile, dual-purpose synthetic intermediate. This application note details the mechanistic rationale, structural advantages, and validated experimental protocols for utilizing this scaffold in drug discovery. Specifically, we outline the regioselective activation of the core and its subsequent functionalization via microwave-assisted Suzuki-Miyaura cross-coupling to rapidly generate diverse, biologically active biaryl libraries.

Mechanistic Rationale & Scaffold Design

The strategic utility of 2-methyl-4-(tosylmethyl)thiazole lies in its unique substitution pattern, which allows for orthogonal functionalization:

  • C2-Methyl Group (Metabolic Stability): Unsubstituted C2 positions on thiazoles are notorious metabolic liabilities, often susceptible to rapid enzymatic oxidation or nucleophilic attack. The C2-methyl group sterically and electronically shields this position, improving the pharmacokinetic profile of downstream drug candidates.

  • C4-Tosylmethyl Group (Electronic Tuning & Bioisosterism): The p -toluenesulfonyl (tosyl) moiety is a robust electron-withdrawing group. Synthetically, it acidifies the adjacent methylene protons, enabling late-stage carbanion-based functionalization. In a biological context, the sulfone acts as a stable bioisostere for carbonyls and serves as a strong hydrogen bond acceptor in target binding pockets. Derivatives of tosylmethyl-substituted thiazoles have demonstrated significant potential in the development of novel antimicrobial agents 1[1].

  • C5-Position (Electrophilic Priming): Left unsubstituted, the C5 position is highly susceptible to electrophilic aromatic substitution. Regioselective halogenation yields a primed electrophile (e.g., 5-bromo-2-methyl-4-(tosylmethyl)thiazole). Regioselective cross-coupling at the halogenated positions of heteroaromatics is a proven strategy for generating rigid, biologically active analogues 2[2].

Experimental Workflows

Protocol 1: Regioselective Bromination (Preparation of the Coupling Electrophile)

Objective: To synthesize 5-bromo-2-methyl-4-(tosylmethyl)thiazole via regioselective C5-activation. Causality: Before cross-coupling can occur, the thiazole core must be activated. Bromination at the C5 position is highly regioselective due to the directing effects of the heteroatoms and the steric shielding provided by the C4-tosylmethyl group.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-(tosylmethyl)thiazole (1.0 equiv, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL) under an argon atmosphere. Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the polar transition state of the electrophilic aromatic substitution.

  • Electrophile Addition: Wrap the flask in aluminum foil to exclude light. Slowly add N-bromosuccinimide (NBS) (1.05 equiv, 5.25 mmol) in small portions over 15 minutes at 0 °C. Excluding light prevents the homolytic cleavage of NBS, suppressing unwanted radical bromination at the C2-methyl or C4-methylene positions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1). Self-Validation: The disappearance of the starting material spot and the emergence of a less polar spot (due to decreased dipole moment upon halogenation) confirms reaction progress.

  • Workup and Purification: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ (10 mL) to destroy unreacted NBS. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 5-bromo intermediate.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Objective: Coupling the 5-bromo intermediate with electron-donating aryl boronic acids to generate a biaryl library. Causality: The C5 position of a 4-substituted thiazole is sterically hindered. Conventional thermal heating often leads to protodeboronation of the boronic acid and low yields. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from hours to minutes and suppressing side reactions 3[3].

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, add 5-bromo-2-methyl-4-(tosylmethyl)thiazole (1.0 equiv, 0.5 mmol), the appropriate aryl boronic acid (1.5 equiv, 0.75 mmol), and K 2​ CO 3​ (3.0 equiv, 1.5 mmol). A 1.5-fold excess of boronic acid compensates for potential protodeboronation. K 2​ CO 3​ is a mild, effective base that facilitates transmetalation without hydrolyzing the tosyl group.

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 4 mL). Seal the vial with a PTFE-lined septum cap and sparge the mixture with argon gas for 10 minutes. The biphasic solvent ensures solubility of both the organic electrophile and the inorganic base. Degassing is critical to prevent the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly uncap the vial, add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%), and reseal. Sparge for an additional 2 minutes. Pd(dppf)Cl 2​ is selected because the bidentate dppf ligand enforces a wide bite angle, accelerating the sterically demanding reductive elimination step required for this hindered C5 position.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 120 °C for 15 minutes with a maximum power setting of 150 W and active cooling enabled. Self-Validation: The rapid pressure and temperature ramp profile recorded by the microwave software confirms uniform volumetric heating.

  • Workup: Dilute the cooled mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography to isolate the target 5-aryl-2-methyl-4-(tosylmethyl)thiazole derivative.

Data Presentation: Optimization of Coupling Conditions

The following table summarizes the optimization landscape for the cross-coupling of 5-bromo-2-methyl-4-(tosylmethyl)thiazole with phenylboronic acid. The data highlights the synergistic effect of microwave irradiation and the dppf ligand in overcoming steric hindrance.

EntryCatalyst (5 mol%)Base (3 equiv)Solvent (v/v)Heating MethodTemp (°C)TimeYield (%)*
1Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O (4:1)Thermal (Reflux)10012 h35
2Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O (4:1)Thermal (Reflux)10012 h52
3Pd(PPh 3​ ) 4​ Na 2​ CO 3​ Toluene/H 2​ O (4:1)Microwave12020 min68
4 Pd(dppf)Cl 2​ K 2​ CO 3​ Dioxane/H 2​ O (4:1) Microwave 120 15 min 94

*Yields represent isolated yields after column chromatography.

Synthetic Workflow Visualization

SyntheticWorkflow A 2-Methyl-4-(tosylmethyl)thiazole (Starting Scaffold) B Electrophilic Bromination (NBS, DMF, rt) A->B C 5-Bromo-2-methyl-4-(tosylmethyl)thiazole (Coupling Electrophile) B->C Regioselective C5-Activation E Microwave Irradiation Pd(dppf)Cl2, K2CO3, 120°C C->E D Aryl Boronic Acids (Nucleophilic Partner) D->E F 5-Aryl-2-methyl-4-(tosylmethyl)thiazole (Target Library) E->F Suzuki-Miyaura Cross-Coupling

Synthetic workflow for the microwave-assisted Suzuki-Miyaura cross-coupling of tosylmethylthiazole.

References

  • Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials Source: AIP Publishing URL:1

  • Regioselective Suzuki Coupling of Dihaloheteroaromatic Compounds as a Rapid Strategy To Synthesize Potent Rigid Combretastatin Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Recent Advances in Microwave‐assisted Cross‐Coupling Reactions Source: Asian Journal of Organic Chemistry / ResearchGate URL:3

Sources

Method

Application Note: Scale-Up and Pilot-Plant Synthesis of 2-Methyl-4-(tosylmethyl)thiazole

Executive Summary The compound 2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2) has emerged as a highly versatile heterocyclic building block in medicinal chemistry. It is frequently utilized in the synthesis of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2) has emerged as a highly versatile heterocyclic building block in medicinal chemistry. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and serves as a critical coupling partner in microwave-initiated Suzuki-Miyaura cross-coupling reactions [1, 3].

Transitioning the synthesis of this molecule from the discovery bench to the pilot plant requires overcoming significant chemical engineering hurdles, particularly concerning the thermal instability of reactive intermediates and the regioselectivity of nucleophilic substitutions. As a Senior Application Scientist, I have engineered this two-step protocol to bridge the gap between discovery chemistry and process manufacturing, ensuring that every step is mechanistically sound, inherently safe, and self-validating.

Retrosynthetic Strategy & Process Rationale

The synthesis is broken down into two highly scalable stages: a Hantzsch thiazole cyclization followed by a nucleophilic sulfination.

Causality Behind Experimental Choices
  • Step 1: Hantzsch Cyclization (Formation of the Thiazole Core): The reaction between thioacetamide and 1,3-dichloroacetone is highly exothermic. Ethanol is selected as the solvent because it provides a sufficient heat sink and allows for the direct precipitation of the product as a hydrochloride salt. Why isolate the hydrochloride salt instead of the free base? The free base of 4-chloromethylthiazole derivatives is notoriously unstable. The unprotonated thiazole nitrogen acts as a nucleophile, attacking the chloromethyl group of adjacent molecules, leading to rapid, irreversible dimerization and polymerization. By isolating the product as the hydrochloride salt, the nitrogen is protonated and deactivated, rendering the intermediate indefinitely stable for storage [2].

  • Step 2: Nucleophilic Sulfination (Tosylmethyl Formation): The intermediate is reacted with sodium p-toluenesulfinate (TosNa). Why utilize N,N-Dimethylformamide (DMF) for this step? Sulfinate salts are ambident nucleophiles capable of reacting at either the sulfur atom (forming the desired sulfone) or the oxygen atom (forming an unstable sulfinate ester). Utilizing a polar aprotic solvent like DMF heavily solvates the sodium cation, leaving the "soft" sulfur atom highly reactive toward the "soft" chloromethyl electrophile. This exclusively drives S -alkylation, maximizing the yield of the target sulfone.

Process Flow & Mechanistic Pathway

Below is the visual representation of the pilot-plant workflow, highlighting the critical intermediates and phase transitions.

Pathway SM Thioacetamide + 1,3-Dichloroacetone Hantzsch Hantzsch Cyclization (EtOH, 65°C) SM->Hantzsch Exothermic Addition Int 4-Chloromethyl-2- methylthiazole HCl Hantzsch->Int Crystallization SN2 Nucleophilic Sulfination (TosNa, DMF, 60°C) Int->SN2 in situ Neutralization Prod 2-Methyl-4- (tosylmethyl)thiazole SN2->Prod Aqueous Quench

Figure 1: Two-step pilot-plant synthetic workflow for 2-Methyl-4-(tosylmethyl)thiazole.

Pilot-Plant Protocols (10 kg Scale)

Step 1: Synthesis of 4-Chloromethyl-2-methylthiazole Hydrochloride

Objective: Synthesize and isolate the stable hydrochloride intermediate.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 100 L glass-lined reactor with Nitrogen ( N2​ ). Charge with 40 L of absolute ethanol.

  • Reagent Charging: Add 5.0 kg (66.5 mol) of thioacetamide to the reactor. Stir at 200 rpm until complete dissolution is achieved.

  • Controlled Addition: Dissolve 8.45 kg (66.5 mol) of 1,3-dichloroacetone in 10 L of absolute ethanol. Feed this solution into the reactor via a dosing pump over 2 hours, maintaining the internal temperature strictly below 35 °C using a jacket cooling system.

  • Cyclization: Once the addition is complete, gradually heat the reactor to 65–70 °C and maintain reflux for 3 hours.

  • Crystallization: Cool the reactor to 0–5 °C at a rate of 10 °C/hour. The product will precipitate as a dense, crystalline solid.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with 10 L of cold diethyl ether or MTBE to remove unreacted starting materials. Dry under vacuum at 40 °C for 12 hours.

Self-Validating System & In-Process Controls (IPCs):

  • Reaction Completion: HPLC monitoring must show the disappearance of the thioacetamide peak (<1.0% Area).

  • Purity Upgrade Check: The melting point of the isolated IPC sample must strictly fall between 168–170 °C [2]. Any deviation indicates trapped organic impurities or incomplete salt formation.

Step 2: Synthesis of 2-Methyl-4-(tosylmethyl)thiazole

Objective: Convert the chloromethyl intermediate to the final tosylmethyl derivative.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a 100 L glass-lined reactor with N2​ . Charge with 50 L of anhydrous DMF.

  • Substrate Charging: Add 10.0 kg (54.3 mol) of 4-chloromethyl-2-methylthiazole hydrochloride to the reactor.

  • In Situ Neutralization: Slowly charge 3.16 kg (29.8 mol, 0.55 eq) of anhydrous sodium carbonate ( Na2​CO3​ ). Stir for 45 minutes at room temperature to liberate the free base. CO2​ evolution will occur; ensure proper venting.

  • Sulfination: Add 10.6 kg (59.7 mol, 1.1 eq) of sodium p-toluenesulfinate.

  • Heating: Heat the reaction mixture to 60 °C and stir for 6 hours.

  • Precipitation Quench: Cool the reactor to 20 °C. Slowly add 100 L of deionized water over 1 hour. The highly hydrophobic target product will precipitate out of the aqueous DMF mixture.

  • Isolation: Filter the resulting suspension. Wash the filter cake extensively with water (3 x 20 L) to remove all traces of DMF and inorganic salts. Dry under vacuum at 50 °C until constant weight.

Self-Validating System & In-Process Controls (IPCs):

  • Reaction Completion: HPLC analysis of the reaction liquor must confirm the absence of the chloromethyl intermediate (<0.5% Area).

  • Residual Solvent Check: GC-FID analysis of the final cake must show DMF levels below 500 ppm before the batch is released.

Quantitative Data & Yield Analysis

The following table summarizes the stoichiometric parameters and compares the yield and purity metrics between the laboratory optimization phase (100 g) and the pilot-plant scale-up (10 kg). The data demonstrates the robustness of the process upon scaling.

Process StepKey Reagents (Molar Eq.)Lab Scale Yield (100 g)Pilot Scale Yield (10 kg)Final Purity (HPLC Area %)
Step 1: Hantzsch Cyclization Thioacetamide (1.0 eq)1,3-Dichloroacetone (1.0 eq)89.5%88.2%> 99.0%
Step 2: Nucleophilic Sulfination Intermediate HCl (1.0 eq) Na2​CO3​ (0.55 eq)TosNa (1.1 eq)92.1%90.5%> 98.5%
Overall Process -82.4% 79.8% > 98.5%

Safety, Health, and Environment (SHE)

Scale-up operations must strictly adhere to the following SHE protocols:

  • 1,3-Dichloroacetone: This reagent is a potent lachrymator and vesicant. All charging operations must be conducted via closed-loop transfer systems. Operators must wear full PPE, including supplied-air respirators if open handling is unavoidable.

  • Thioacetamide: A suspected carcinogen and hepatotoxin. Dust generation must be minimized during the solid charging phase.

  • N,N-Dimethylformamide (DMF): A known reproductive toxin. The aqueous DMF mother liquor generated in Step 2 must be collected and sent to a specialized waste management facility for incineration or solvent recovery, rather than being discharged into standard aqueous waste streams.

References

  • Liégault, B. et al. "Thiazole synthesis." Organic Chemistry Portal. Available at: [Link]

  • "Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1)." PrepChem. Available at: [Link]

  • "Recent Advances in Microwave-assisted Cross-Coupling Reactions." ResearchGate. Available at: [Link]

Application

Application Note: 2-Methyl-4-(tosylmethyl)thiazole as a Bifunctional Building Block in Cross-Coupling Reactions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Logic As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Logic

As a Senior Application Scientist, I approach 2-methyl-4-(tosylmethyl)thiazole not merely as a static chemical entity, but as a programmable synthetic module. In modern drug discovery, the thiazole core is a privileged scaffold. However, functionalizing it efficiently requires strategic exploitation of its electronic properties.

This compound presents two distinct, orthogonal sites for cross-coupling, allowing for divergent synthetic pathways:

  • The C5 Position of the Thiazole Ring : The C5 position is sterically accessible and electronically susceptible to electrophilic halogenation. Once converted to 5-bromo-2-methyl-4-(tosylmethyl)thiazole, it becomes a highly competent electrophile for Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1].

  • The Tosylmethyl Moiety : Traditionally viewed as a robust electron-withdrawing or protecting group, the sulfone moiety can be repurposed. Under specific transition-metal catalysis (e.g., Cu or Pd), the C−SO2​ bond can be cleaved. This desulfonylative pathway allows the tosylmethyl group to act as a latent cross-coupling partner, generating reactive intermediates that can be trapped by nucleophiles[2].

Orthogonal Reactivity Profile

Reactivity Substrate 2-Methyl-4-(tosylmethyl)thiazole C5_Activation C5 Electrophilic Bromination Substrate->C5_Activation NBS, DMF, 0°C Tosyl_Activation α-Deprotonation / C-S Cleavage Substrate->Tosyl_Activation Base / Metal Catalyst Suzuki MW-Assisted Suzuki Coupling (Pd-Catalyzed) C5_Activation->Suzuki Aryl-B(OH)2, Base Desulfonylative Desulfonylative Cross-Coupling (Cu-Catalyzed) Tosyl_Activation->Desulfonylative Azole Nucleophiles

Figure 1: Bifurcated orthogonal reactivity of 2-Methyl-4-(tosylmethyl)thiazole in cross-coupling workflows.

Workflow A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Mechanistic Causality & Experimental Design

Standard thermal heating often results in sluggish oxidative addition when dealing with heterocyclic halides bearing bulky adjacent groups (like the tosylmethyl group at C4). Microwave (MW) irradiation circumvents this limitation by providing rapid, uniform volumetric heating. This drastically lowers the activation energy barrier for the Pd(0) insertion into the C5-Br bond, suppressing protodeboronation side reactions of the electron-donating boronic acids and ensuring high yields[1][3].

Quantitative Data: Heating Modality Comparison

To justify the use of microwave irradiation over conventional heating, we summarize the optimization data below. The causality is clear: prolonged thermal heating degrades the catalyst and substrate, whereas short-burst MW heating maximizes kinetic efficiency.

Table 1: Comparative Optimization of Suzuki-Miyaura Coupling Conditions

Heating MethodTemp (°C)TimeCatalyst (mol%)Conversion (%)Isolated Yield (%)
Conventional (Oil Bath)11012 h Pd(PPh3​)4​ (5%)6558
Conventional (Oil Bath)11024 h Pd(PPh3​)4​ (5%)8274
Microwave (200 W) 110 15 min Pd(PPh3​)4​ (5%) >99 92
Microwave (200 W)1105 min Pd(PPh3​)4​ (5%)7061
Protocol 1: MW-Initiated Suzuki Coupling

Self-Validating System: This protocol includes a critical LC-MS checkpoint post-bromination. Unreacted N-Bromosuccinimide (NBS) will rapidly oxidize and poison the Pd(0) catalyst in the subsequent step.

  • Bromination (Checkpoint 1) : Dissolve 2-methyl-4-(tosylmethyl)thiazole (1.0 equiv, 5.0 mmol) in 15 mL of anhydrous DMF. Add NBS (1.05 equiv) portion-wise at 0 °C. Stir for 2 hours.

    • Validation: Sample 10 µL, dilute in MeCN, and run LC-MS. Proceed only if >95% conversion to 5-bromo-2-methyl-4-(tosylmethyl)thiazole is observed. Isolate via aqueous workup and dry under vacuum.

  • Reaction Assembly : In a 10 mL microwave-safe vial, combine the 5-bromo-thiazole intermediate (1.0 equiv, 0.5 mmol), an electron-donating arylboronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv)[1].

  • Solvent & Deoxygenation : Add 4 mL of a degassed EtOH/H2​O (3:1 v/v) mixture. Purge the solution with Argon for 5 minutes.

  • Catalyst Addition : Add Pd(PPh3​)4​ (5 mol%). Seal the vial immediately with a Teflon-lined crimp cap.

  • Microwave Irradiation : Heat in a dedicated microwave synthesis reactor at 110 °C for 15 minutes (maximum power 200 W)[3].

  • Workup & Purification : Cool to room temperature. Dilute with EtOAc (20 mL), wash with brine (3 x 10 mL), dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

MW_Workflow Step1 1. Reagent Preparation Mix 5-Br-Thiazole + Arylboronic Acid Step2 2. Catalyst & Base Addition Add Pd(PPh3)4 and K2CO3 in aq. EtOH Step1->Step2 Step3 3. Microwave Irradiation 110°C, 15 min, 200W Step2->Step3 Step4 4. Workup & Extraction Quench with H2O, Extract with EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography (Silica) Step4->Step5

Figure 2: Step-by-step experimental workflow for the microwave-assisted Suzuki-Miyaura coupling.

Workflow B: Desulfonylative Cross-Coupling via Transition Metal Catalysis

Mechanistic Causality & Experimental Design

While the sulfonyl group is traditionally highly stable, recent breakthroughs in transition-metal-catalyzed desulfonylative cross-coupling have unlocked its potential as a traceless leaving group[2]. By treating the tosylmethyl moiety with a copper catalyst and a strong base, the acidic α-proton is removed. Subsequent desulfination extrudes SO2​ gas, driving the thermodynamic equilibrium forward[4]. This extrusion generates a transient, highly electrophilic Cu-carbene or reactive metal-alkyl species that is readily intercepted by N-nucleophiles (such as 1,3-azoles or amines) to form new C-N or C-C bonds[5].

Protocol 2: Cu-Catalyzed Desulfonylative Coupling

Self-Validating System: The transient Cu-carbene intermediate is exquisitely sensitive to moisture. The presence of water leads to premature protonation, yielding a reduced alkane dead-end product rather than the desired cross-coupled adduct. Therefore, strict Schlenk techniques and glovebox assembly are mandatory.

  • Glovebox Assembly : Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-methyl-4-(tosylmethyl)thiazole (1.0 equiv, 0.5 mmol), the desired azole nucleophile (e.g., 1,3-oxazole, 1.5 equiv), Cu(MeCN)4​PF6​ (10 mol%), and LiOt−Bu (2.0 equiv)[5].

  • Solvent Addition : Add 2.5 mL of strictly anhydrous, degassed 1,4-dioxane to achieve a 0.2 M substrate concentration.

  • Heating & Extrusion : Seal the Schlenk tube tightly, remove it from the glovebox, and stir vigorously in an oil bath at 110 °C for 24 hours. Note: The reaction generates SO2​ gas; ensure the headspace is sufficient to accommodate the pressure increase[4].

  • Quenching & Purification : Cool the vessel to room temperature. Carefully vent the tube in a fume hood. Quench the reaction with saturated aqueous NH4​Cl (5 mL). Extract the aqueous layer with CH2​Cl2​ (3 x 10 mL), dry the combined organic layers over MgSO4​ , concentrate under reduced pressure, and purify via column chromatography.

References

  • Rahman, M.; Ghosh, S.; Bhattacherjee, D.; Zyryanov, G. V.; Bagdi, A. K.; Hajra, A. "Recent Advances in Microwave-assisted Cross-Coupling Reactions." Asian Journal of Organic Chemistry, 2022, 11, e202200179. URL:[Link]

  • Geng, X.; Wang, C. "Desulfonylative Transformations of Sulfones by Transition-Metal Catalysis, Photocatalysis, and Organocatalysis." ACS Catalysis, 2022, 12(5), 3013-3032. URL:[Link]

  • Yim, J. C.-H.; Nambo, M.; Tahara, Y.; Crudden, C. M. "Copper-catalyzed Desulfonylative Cross-coupling of Benzhydryl Sulfones with Azoles." Chemistry Letters, 2019, 48(11), 1340-1343. URL:[Link]

Sources

Method

Application Notes and Protocols: Divergent Catalytic Hydrogenation of 2-Methyl-4-(tosylmethyl)thiazole Derivatives

Executive Summary 2-Methyl-4-(tosylmethyl)thiazole derivatives are versatile building blocks frequently utilized in medicinal chemistry and advanced organic synthesis. However, their structural complexity presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-4-(tosylmethyl)thiazole derivatives are versatile building blocks frequently utilized in medicinal chemistry and advanced organic synthesis. However, their structural complexity presents a unique challenge during catalytic hydrogenation due to the presence of two highly reactive, yet distinct, reducible sites: the aromatic thiazole core and the tosylmethyl (p-toluenesulfonylmethyl) group.

This application note details field-proven methodologies for achieving absolute chemoselectivity. By carefully selecting the catalyst and pre-activation steps, researchers can either selectively reduce the thiazole ring to a thiazolidine or selectively cleave the C–S bond of the tosylmethyl group via reductive desulfonylation.

Mechanistic Insights & Catalyst Causality

The catalytic hydrogenation of thiazole derivatives requires precise control over reaction conditions to prevent catalyst poisoning and undesired side reactions. As an Application Scientist, understanding the "why" behind catalyst selection is critical for successful scale-up and optimization.

Challenge 1: Thiazole Ring Aromaticity and Catalyst Poisoning

Direct catalytic hydrogenation of neutral aromatic thiazoles is notoriously inefficient due to the high resonance stability of the heteroaromatic ring[1]. Furthermore, the sulfur atom within the thiazole ring acts as a potent catalyst poison, particularly for palladium-based catalysts, by strongly coordinating to the active metal surface and stalling the reaction[2].

The Solution: To selectively reduce the thiazole ring while preserving the tosylmethyl group, two primary strategies are employed:

  • Platinum Oxide (PtO₂): Also known as Adam's catalyst, PtO₂ is highly effective for reducing thiazoles to thiazolidines when run under controlled conditions[2].

  • Thiazolium Salt Activation: A more robust strategy involves pre-activating the thiazole nucleus via N-alkylation to form a thiazolium salt. The positive charge on the nitrogen atom disrupts the ring's aromaticity, making the C=N and C=C bonds highly susceptible to reduction using standard Pd/C without requiring extreme pressures[1].

Challenge 2: Reductive Desulfonylation

The tosylmethyl group is prone to reductive C–S bond cleavage. When the synthetic goal is to remove the tosyl group (yielding a methyl group) while leaving the thiazole ring intact, standard Pd/C or PtO₂ catalysts are either ineffective or lead to over-reduction of the ring.

The Solution: Raney Nickel is the catalyst of choice for reductive desulfonylation. It promotes the cleavage of the C–S bond in sulfones under heterogeneous conditions, replacing the sulfonyl group with a hydrogen atom sourced from the finely divided, hydrogen-rich nickel surface[3]. Because Raney Nickel is an aggressive desulfurizing agent, it selectively attacks the exocyclic sulfonyl group; however, its use must be carefully controlled to avoid complete degradation of the thiazole ring[4].

Divergent Hydrogenation Workflows

The following workflow illustrates the logical relationship between catalyst selection and the resulting chemoselective pathway.

G Sub 2-Methyl-4-(tosylmethyl)thiazole PathA Pathway A: Thiazole Reduction Sub->PathA PathB Pathway B: Desulfonylation Sub->PathB CatA PtO2 or Pd/C (Thiazolium Salt) PathA->CatA CatB Raney Nickel / H2 (Reflux) PathB->CatB ProdA Thiazolidine Derivative CatA->ProdA ProdB 2,4-Dimethylthiazole CatB->ProdB

Divergent catalytic hydrogenation pathways for 2-Methyl-4-(tosylmethyl)thiazole derivatives.

Experimental Protocols

Protocol A: Selective Hydrogenation of the Thiazole Core (Thiazolium Method)

Objective: Reduce the thiazole ring to a thiazolidine without cleaving the tosylmethyl group.

  • Thiazolium Salt Formation: Dissolve the 2-Methyl-4-(tosylmethyl)thiazole derivative (10 mmol) in anhydrous acetonitrile (20 mL). Add an alkylating agent (e.g., methyl iodide, 12 mmol) and reflux for 4–6 hours. Concentrate under reduced pressure to isolate the activated thiazolium salt[1].

  • Catalyst Preparation: In a Parr hydrogenation vessel, suspend 10% Pd/C (10–15 mol% relative to substrate) in methanol (50 mL). Note: A slightly higher catalyst loading is recommended to compensate for potential residual sulfur poisoning[2].

  • Hydrogenation: Add the thiazolium salt to the vessel. Pressurize the reactor with H₂ gas to 4 atmospheres (approx. 60 psi)[5].

  • Reaction Execution: Shake the mixture vigorously at room temperature (23°C) until theoretical hydrogen uptake ceases (typically 12–18 hours).

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the saturated thiazolidine derivative.

Protocol B: Reductive Desulfonylation of the Tosylmethyl Group

Objective: Cleave the tosyl group to yield a 2,4-dimethylthiazole derivative, preserving the aromatic ring.

  • Reaction Setup: Dissolve the 2-Methyl-4-(tosylmethyl)thiazole derivative (10 mmol) in absolute ethanol (40 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add an excess of active W-2 Raney Nickel slurry (approx. 3–5 grams, pre-washed with ethanol to remove water). Caution: Raney Nickel is highly pyrophoric and must never be allowed to dry in air[3].

  • Hydrogenation/Desulfonylation: Stir the suspension vigorously and heat to reflux (78°C) under a balloon of hydrogen gas (1 atm) for 4–8 hours. The large amount of surface-bound hydrogen on the finely divided Raney Nickel drives the desulfonylation process[3].

  • Monitoring: Track the disappearance of the starting material via LC-MS or TLC to prevent over-reduction of the thiazole ring.

  • Workup: Cool the reaction to room temperature. Decant the liquid and carefully quench the residual Raney Nickel with dilute hydrochloric acid in a dedicated waste container. Concentrate the decanted ethanol layer and purify via silica gel chromatography to isolate the 2,4-dimethylthiazole derivative.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected chemoselectivity and optimal conditions for the divergent hydrogenation of these derivatives.

Catalyst SystemPre-treatment / AdditiveTemp / PressurePrimary Reaction PathwayExpected Chemoselectivity
10% Pd/C N-Alkylation (Thiazolium)23°C / 60 psiThiazole Ring Reduction>95% Thiazolidine formation[1]
PtO₂ (Adam's) None (Neutral/Acidic)25°C / 50 psiThiazole Ring Reduction>90% Thiazolidine formation[2]
Raney Nickel None (Ethanol Solvent)78°C / 1 atmReductive Desulfonylation>85% C–S bond cleavage[3]
10% Pd/C None (Neutral Solvent)25°C / 1 atmMinimal ReactivityCatalyst poisoned by sulfur[2]

Troubleshooting & Optimization

  • Stalled Reactions (Pd/C): If the reduction of the thiazolium salt stalls prematurely, catalyst poisoning is the likely culprit. To address this, increase the catalyst loading to 15–20 mol% or filter the reaction and resubject the mixture to a fresh, more active batch of catalyst[2].

  • Over-reduction (Raney Nickel): If the thiazole ring begins to degrade or undergo complete desulfurization (ring opening) during Protocol B, reduce the reaction temperature from reflux to room temperature, or decrease the equivalents of Raney Nickel used to tune down the aggressiveness of the reduction[4].

References

  • [1] Application Notes and Protocols for the Catalytic Hydrogenation of Aromatic Thiazoles to Dihydrothiazoles. BenchChem. 1

  • [5] Catalytic Hydrogenation of Halothiazoles. Synthetic Communications (Taylor & Francis). 5

  • [2] Technical Support Center: Strategies for Selective Catalytic Hydrogenation of Thiazole Rings. BenchChem. 2

  • [4] Technical Support Center: Strategies for Selective Catalytic Hydrogenation of Thiazole Rings (Troubleshooting Raney Nickel). BenchChem. 4

  • [3] Desulfonylation Reactions. ResearchGate. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-4-(tosylmethyl)thiazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. 2-Methyl-4-(tosylmethyl)thiazole is a critical building block often utilized in advanced cross-coupling reactions (such as Suzuki-Miyaura couplings) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. 2-Methyl-4-(tosylmethyl)thiazole is a critical building block often utilized in advanced cross-coupling reactions (such as Suzuki-Miyaura couplings) and pharmaceutical library generation. However, the synthesis of this compound via the nucleophilic substitution of 4-(chloromethyl)-2-methylthiazole with sodium p-toluenesulfinate is notoriously prone to yield-killing side reactions.

This guide provides mechanistic troubleshooting, quantitative condition matrices, and a self-validating protocol to ensure high-yield, reproducible results.

Mechanistic Overview & Pathway Visualization

The synthesis relies on a bimolecular nucleophilic substitution ( SN​2 ). However, the ambident nature of the sulfinate nucleophile and the instability of the chloromethylthiazole free base introduce competing pathways that must be strictly controlled.

SynthesisWorkflow A 1,3-Dichloroacetone + Thioacetamide B 4-(Chloromethyl)-2- methylthiazole HCl A->B EtOH, 60-70°C D 2-Methyl-4- (tosylmethyl)thiazole B->D DMF, K2CO3 (S-Alkylation) F Quaternary Thiazolium Dimer (Byproduct) B->F High Conc. / No Base (Self-alkylation) C Sodium p-toluenesulfinate C->D E O-Alkylated Ester (Byproduct) C->E Protic Solvents (O-Alkylation)

Workflow for 2-Methyl-4-(tosylmethyl)thiazole synthesis highlighting pathways and side reactions.

Troubleshooting & FAQs

Q1: My overall yield is consistently below 40%, and I observe a sticky, insoluble residue in the reaction flask. What is happening? A1: You are likely experiencing precursor self-alkylation (quaternization). The intermediate, 4-(chloromethyl)-2-methylthiazole, contains both a nucleophilic thiazole nitrogen and an electrophilic chloromethyl group. When the free base is generated, it rapidly polymerizes into quaternary thiazolium dimers and oligomers[1]. The Fix: Always isolate and store the intermediate as its hydrochloride salt[2]. During the substitution step, use a mild, heterogeneous inorganic base (like anhydrous K2​CO3​ ) in a polar aprotic solvent. This ensures the free base is generated slowly and is immediately consumed by the excess sodium p-toluenesulfinate, keeping the steady-state concentration of the free base extremely low.

Q2: NMR analysis of my crude product shows a mixture of the desired sulfone and a sulfinate ester. How do I prevent O-alkylation? A2: Sodium p-toluenesulfinate is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms are "hard" and the sulfur atom is "soft." Protic solvents (like ethanol or water) hydrogen-bond with the oxygen atoms, but if the reaction is run in protic media, O-alkylation heavily competes[3]. The Fix: Strictly use polar aprotic solvents (DMF or Acetonitrile). These solvents selectively solvate the cation ( Na+ ), leaving the soft sulfur atom highly nucleophilic and bare, strongly favoring the SN​2 pathway to form the desired C-S bond (sulfone)[4].

Q3: The substitution reaction is too slow at 60 °C, but heating to 90 °C causes degradation. How can I accelerate it safely? A3: Employ an in situ Finkelstein reaction. By adding a catalytic amount (10-15 mol%) of Sodium Iodide (NaI), the chloromethyl group is temporarily converted to an iodomethyl group. Iodide is a vastly superior leaving group compared to chloride, allowing the SN​2 attack by the sulfinate to proceed rapidly at 50-60 °C, completely avoiding thermal degradation.

Q4: I am seeing a significant amount of 4-(hydroxymethyl)-2-methylthiazole byproduct. Where is the water coming from? A4: Sodium p-toluenesulfinate is highly hygroscopic and is frequently sold as a hydrate (e.g., TolSO2​Na⋅H2​O ). At elevated temperatures, this hydration water acts as a nucleophile, hydrolyzing your chloromethyl starting material. The Fix: Azeotropically dry the sodium p-toluenesulfinate with toluene prior to use, or dry it in a vacuum oven at 80 °C overnight until a constant weight is achieved.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating the necessity of polar aprotic conditions and catalytic additives.

SolventBaseAdditiveTemp (°C)Primary Outcome / Yield
EthanolNaOHNone8025% (High O-alkylation & Hydrolysis)
DMF K2​CO3​ None8065% (Moderate dimerization)
DMF K2​CO3​ NaI (15 mol%) 60 88% (Clean S-alkylation, trace dimer)
MeCN Cs2​CO3​ TBAB (5 mol%)6585% (Clean S-alkylation)

Validated Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.

Step 1: Preparation of 4-(Chloromethyl)-2-methylthiazole Hydrochloride

  • Dissolve 1,3-dichloroacetone (1.0 eq) and thioacetamide (1.0 eq) in absolute ethanol[2].

  • Stir the mixture at 60–70 °C for 2 hours. The Hantzsch thiazole synthesis will proceed, and the product will precipitate directly as the hydrochloride salt.

  • Cool the mixture to 0 °C, filter the precipitate, and wash the filter cake with cold diethyl ether.

  • Self-Validation Check: The isolated white solid must have a melting point of 168–170 °C[2]. If the melting point is depressed, recrystallize from absolute alcohol. Store in a desiccator away from light.

Step 2: Nucleophilic Sulfination to 2-Methyl-4-(tosylmethyl)thiazole

  • In an oven-dried flask under a nitrogen atmosphere, suspend 4-(chloromethyl)-2-methylthiazole hydrochloride (1.0 eq) and anhydrous sodium p-toluenesulfinate (1.5 eq, pre-dried) in anhydrous DMF.

  • Add finely powdered, anhydrous K2​CO3​ (2.0 eq) and Sodium Iodide (0.15 eq).

  • Stir the suspension vigorously at 60 °C for 4–6 hours.

  • Self-Validation Check: Monitor the reaction by TLC (Hexanes:EtOAc 3:1). The UV-active starting material ( Rf​≈0.6 for the free base) should completely disappear, replaced by a highly UV-active, more polar sulfone spot ( Rf​≈0.3 ).

  • Quench the reaction by pouring it into an excess of ice water. The desired sulfone will precipitate as a solid.

  • Filter, wash with copious amounts of water (to remove DMF and inorganic salts), and recrystallize from an ethanol/water mixture to afford the pure 2-Methyl-4-(tosylmethyl)thiazole.

References

*[2] Title: Synthesis of (a) 4-Chloromethyl-2-methylthiazole, hydrochloride (1:1) Source: PrepChem.com URL: [Link]

*[1] Title: Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles Source: KTU ePubl URL: [Link]

*[3] Title: Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances URL: [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for 2-Methyl-4-(tosylmethyl)thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-Methyl-4-(tosylmethyl)thiazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 2-Methyl-4-(tosylmethyl)thiazole .

This molecule presents a unique dual-polarity challenge: the basic thiazole nitrogen is prone to Lewis acid-base interactions with stationary phases, while the highly polar, electron-withdrawing tosylmethyl (sulfone) group strongly dictates its partitioning behavior. This guide moves beyond basic instructions, providing the mechanistic causality behind each troubleshooting step to ensure your purification workflows are robust, reproducible, and self-validating.

Part 1: Diagnostic Workflows & Mechanistic Logic

Before adjusting your solvent systems, it is critical to understand the chemical environment inside your column. The diagrams below illustrate the diagnostic workflow for basic thiazole derivatives and the chemical logic behind stationary phase deactivation.

ChromatographyWorkflow Crude Crude 2-Methyl-4-(tosylmethyl)thiazole TLC TLC Analysis (Hexane/EtOAc) Crude->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 1-3% TEA to Mobile Phase Tailing->AddTEA Yes NoTEA Standard Isocratic Elution Tailing->NoTEA No Pack Pack Column with TEA-Slurry AddTEA->Pack Load Load Sample & Elute NoTEA->Load Pack->Load Analyze Fraction Analysis (UV 254nm) Load->Analyze

Fig 1. Diagnostic workflow for purifying thiazole derivatives via silica gel chromatography.

InteractionLogic Silica Acidic Silanol Groups (-SiOH) on Silica TEA Triethylamine (TEA) Strong Base / Modifier Silica->TEA Modified Competitive Binding Thiazole Thiazole Nitrogen Weak Base Silica->Thiazole Unmodified Strong H-Bonding Elution Clean Elution & Sharp Peak Shape TEA->Elution Neutralizes Sites Tailing Peak Tailing & Irreversible Adsorption Thiazole->Tailing Retards Flow

Fig 2. Logical mechanism of silanol suppression by triethylamine to prevent thiazole tailing.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 2-Methyl-4-(tosylmethyl)thiazole streak across the TLC plate and tail severely during column elution? A1: This is a classic stationary-phase incompatibility issue. Standard silica gel ( SiO2​ ) surfaces are populated with free, weakly acidic silanol groups (-SiOH)[1]. The nitrogen atom in the thiazole ring acts as a Lewis base. As your compound travels down the column, it engages in strong hydrogen bonding and ion-exchange interactions with these silanols[2]. This causes the compound to be retained unevenly, resulting in a smeared band (tailing) rather than a sharp peak[3].

Q2: How do I eliminate this tailing and force the compound to partition purely by polarity? A2: You must modify the mobile phase by adding a competitive base, typically 1% to 3% (v/v) Triethylamine (TEA) [4]. Because TEA is a stronger, sterically hindered base, it preferentially binds to the acidic silanol sites, neutralizing them[1]. This acts as a "silanol suppressor," preventing the thiazole nitrogen from interacting with the silica[2]. Self-Validation Step: Always run two parallel TLC plates—one with your standard solvent and one with the TEA-modified solvent. A shift from a teardrop-shaped smear to a tight, circular spot geometrically validates that the silanol interactions have been successfully suppressed[3].

Q3: My recovery yield is extremely low (<50%) even after flushing the column with polar solvents. Where is my product? A3: It is likely trapped on the column due to irreversible adsorption. If the silica gel was not pre-treated with TEA prior to loading, basic thiazole derivatives can become permanently bound to the highly active acidic sites at the top of the column[5]. To resolve this, you must pre-slurry the silica in the TEA-modified solvent during the column packing phase[6]. If the problem persists, switching to a neutral alumina stationary phase will eliminate the acidic interaction entirely[5].

Q4: How do I separate the product from unreacted tosyl chloride or starting materials? A4: Tosyl chloride is significantly less polar than the final sulfone-thiazole product. Utilize a gradient elution strategy. Start with a low-polarity system (e.g., 90:10 Hexane/Ethyl Acetate) to quickly elute the unreacted tosyl chloride, then step up the polarity to 70:30 to elute the 2-Methyl-4-(tosylmethyl)thiazole.

Part 3: Quantitative Data & System Selection

Table 1: Solvent System Selection Matrix for Tosylmethylthiazoles

Solvent SystemModifierPolarityRecommended Use Case
Hexane / Ethyl Acetate (90:10)NoneLowInitial TLC screening; rapidly eluting non-polar impurities (e.g., unreacted tosyl chloride).
Hexane / Ethyl Acetate (70:30)1-3% TEAMediumStandard isocratic elution of 2-Methyl-4-(tosylmethyl)thiazole.
Dichloromethane / Methanol (95:5)1% TEAHighFlushing the column for strongly retained, highly polar degradation products.

Table 2: Troubleshooting Matrix

SymptomRoot CauseValidated Solution
Severe streaking on TLC / Broad column bandsAcid-base interaction with silanol groupsAdd 1-3% Triethylamine (TEA) to the mobile phase[4].
Low recovery yield (<50%)Irreversible adsorption to acidic silicaPre-slurry silica with TEA-modified solvent before packing[5].
Product band is invisible to the naked eyeLack of chromophore in the visible spectrumMonitor fractions using UV light (254 nm); the tosyl aromatic ring is highly UV-active.

Part 4: Standard Operating Procedure (SOP)

Protocol: TEA-Deactivated Normal Phase Silica Gel Chromatography

This protocol is designed as a self-validating system to ensure maximum recovery and purity of 2-Methyl-4-(tosylmethyl)thiazole.

Step 1: Mobile Phase Preparation Prepare your target eluent (e.g., 70% Hexane / 30% Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) and mix thoroughly[4]. Causality: Preparing the modified solvent in bulk ensures a consistent pH and uniform silanol suppression throughout the entire elution process.

Step 2: Column Packing (Slurry Method) Weigh the appropriate amount of silica gel (typically 30x to 50x the mass of your crude sample). Create a slurry using the TEA-modified mobile phase. Pour the slurry into the column, tapping gently to ensure uniform packing without air bubbles[6]. Add a protective layer of sand to the top of the bed.

Step 3: Thermodynamic Equilibration Flush the packed column with 2 to 3 column volumes of the TEA-modified mobile phase. Causality: Dry packing or packing with unmodified solvent leaves active silanol sites exposed. Pre-flushing with TEA ensures complete thermodynamic saturation of these acidic sites before your sample ever touches the column, preventing irreversible adsorption[1].

Step 4: Sample Loading Dissolve the crude 2-Methyl-4-(tosylmethyl)thiazole in a minimum volume of the mobile phase (or Dichloromethane if solubility is poor). Apply evenly to the top of the sand layer using a long glass pipette. Allow the sample to absorb into the silica bed, then carefully add a small layer of mobile phase to push the band down.

Step 5: Elution and Fraction Collection Elute using the TEA-modified solvent. Collect fractions in appropriately sized test tubes. Validation Check: Spot every third fraction on a TLC plate (developed in the TEA-modified solvent) and visualize under a 254 nm UV lamp. Combine fractions containing the pure spot, and concentrate under reduced pressure to yield the purified 2-Methyl-4-(tosylmethyl)thiazole.

References

  • Phenomenex - Tip on Peak Tailing of Basic Analytes Source:[Link]

  • Pharma Growth Hub - Effect of Triethylamine (TEA) on the Retention in RPLC Source:[Link]

  • ResearchGate - Tailing in TLC - can anyone help? Source:[Link]

  • YouTube (MH Chem) - Silica gel column preparation and compound purification Source:[Link]

Sources

Troubleshooting

Reducing side-product formation during 2-Methyl-4-(tosylmethyl)thiazole reactions

Welcome to the technical support center for 2-Methyl-4-(tosylmethyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-4-(tosylmethyl)thiazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, focusing specifically on mitigating side-product formation and optimizing reaction outcomes. Our approach is grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Reactivity & Core Concepts

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical behavior of 2-Methyl-4-(tosylmethyl)thiazole. Its reactivity is dominated by two key features: the acidic methylene bridge and the tosyl leaving group.

Q1: What are the primary reactive sites on 2-Methyl-4-(tosylmethyl)thiazole?

The molecule has two primary sites for reactivity, the choice of which depends on the reagents used:

  • The α-Methylene Protons: The protons on the carbon between the thiazole ring and the tosyl group are significantly acidic. Both the electron-withdrawing nature of the adjacent sulfone and the aromatic thiazole ring stabilize the resulting carbanion (a conjugate base). This makes deprotonation with a suitable base the most common pathway, transforming the molecule into a potent nucleophile for subsequent reactions.

  • The Tosylate Group: The p-toluenesulfonate (tosyl) group is an excellent leaving group.[1] This allows the entire tosylmethylthiazole moiety to act as an electrophile in SN2 reactions when attacked by an external nucleophile, although this pathway is less common when the goal is to use the thiazole fragment as a nucleophile.

The thiazole ring itself is relatively stable and aromatic.[2][3] While the C2-proton of a thiazole ring is known to be acidic, the methylene protons are far more acidic and will be the primary site of deprotonation under most basic conditions.[4][5]

Caption: Key reactive sites and corresponding reaction pathways for 2-Methyl-4-(tosylmethyl)thiazole.

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems encountered during common synthetic transformations involving 2-Methyl-4-(tosylmethyl)thiazole, particularly in the context of its use as a precursor for Wittig reagents and in alkylation reactions, which are critical steps in the synthesis of complex molecules like epothilones.[6][7]

Wittig & Horner-Wadsworth-Emmons (HWE) Type Reactions

A frequent application involves converting 2-Methyl-4-(tosylmethyl)thiazole into a phosphonium salt, followed by deprotonation to form an ylide for a Wittig reaction.[8] This is a cornerstone for introducing the thiazole side-chain in many total synthesis campaigns.[9]

Q2: I'm getting low yields in my Wittig reaction after forming the phosphonium ylide. What are the likely causes and solutions?

Low yields often trace back to incomplete ylide formation or competing side reactions.

  • Cause 1: Incomplete Deprotonation. The phosphonium salt derived from 2-Methyl-4-(tosylmethyl)thiazole requires a strong, non-nucleophilic base to efficiently form the ylide. Weaker or sterically hindered bases may result in an equilibrium with a significant amount of unreacted phosphonium salt.

  • Cause 2: Ylide Instability. Non-stabilized ylides are sensitive to moisture and air. The reaction must be conducted under strictly anhydrous and inert conditions.

  • Cause 3: Competing Elimination. If the aldehyde or ketone substrate has acidic α-protons, the ylide can act as a base, leading to enolate formation and other side products instead of the desired olefination.

Troubleshooting Protocol: Optimizing Ylide Formation & Reaction

  • Rigorous Drying: Ensure the phosphonium salt is thoroughly dried under high vacuum before use. All glassware should be flame-dried, and the reaction must be run under an inert atmosphere (Argon or Nitrogen).

  • Solvent Choice: Use anhydrous aprotic solvents like THF or diethyl ether. These solvents are effective for ylide formation and do not interfere with the reaction.[10]

  • Base Selection: For this non-stabilized ylide, strong bases are essential.[11] n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are superior choices compared to alkoxides like KOtBu. Ylide formation is often performed at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.[10]

  • Addition Order & Temperature Control: Add the base slowly to the phosphonium salt suspension at low temperature (-78 °C). Allow the ylide to form completely (often indicated by a color change to deep red or orange) before slowly adding the carbonyl compound, also at low temperature. The reaction can then be allowed to warm gradually to room temperature.

Parameter Suboptimal Condition Optimized Condition Rationale
Base Potassium t-butoxide (KOtBu)n-Butyllithium (n-BuLi)n-BuLi is a stronger, less-hindered base, ensuring complete and rapid deprotonation.[11]
Solvent Dichloromethane (DCM)Anhydrous Tetrahydrofuran (THF)THF is aprotic and effectively solvates the lithium cation, stabilizing the ylide.[10]
Temperature Room Temperature-78 °C to Room Temp.Low temperature controls the reaction rate, preventing decomposition and side reactions.[10]
Atmosphere Ambient AirInert (Argon/Nitrogen)Prevents rapid decomposition of the highly reactive ylide by oxygen and moisture.

Q3: My Wittig reaction is producing a mixture of E/Z isomers. How can I control the stereoselectivity?

Stereoselectivity in the Wittig reaction is a classic challenge. For non-stabilized ylides, such as the one derived from our thiazole substrate, the reaction generally favors the formation of the Z-alkene, especially under salt-free conditions.[12]

  • Mechanistic Insight: The stereochemical outcome is determined by the kinetics of the formation of two possible diastereomeric oxaphosphetane intermediates. The less sterically hindered approach of the ylide and aldehyde leads to the cis-oxaphosphetane, which rapidly collapses to the Z-alkene.[12] The presence of lithium salts can sometimes promote equilibration of the intermediates, leading to more of the thermodynamically favored E-alkene.

Protocol for Maximizing Z-Selectivity:

  • Use Salt-Free Ylides: Prepare the ylide using a sodium or potassium base like NaHMDS or KHMDS. These bases result in the precipitation of the corresponding salt (NaX or KX), creating "salt-free" conditions that enhance Z-selectivity.[11]

  • Solvent: Use non-polar, aprotic solvents like THF or toluene.

  • Low Temperature: Run the reaction at the lowest practical temperature (e.g., -78 °C) to ensure it is under kinetic control, which favors the Z-isomer.

cluster_workflow Troubleshooting Wittig Stereoselectivity start Goal: Control E/Z Ratio q1 Desired Isomer? start->q1 z_path Maximize Z-Alkene q1->z_path Z (cis) e_path Maximize E-Alkene (Schlosser Modification) q1->e_path E (trans) z_cond Use Salt-Free Ylide (NaHMDS/KHMDS) Low Temperature (-78°C) Aprotic Solvent (THF) z_path->z_cond e_cond 1. Form Ylide with n-BuLi at -78°C 2. Add Aldehyde 3. Add second eq. of n-BuLi 4. Add t-BuOH and warm e_path->e_cond

Caption: Decision workflow for controlling alkene stereochemistry in Wittig reactions.

Alkylation Reactions

Here, the methylene bridge of 2-Methyl-4-(tosylmethyl)thiazole is deprotonated to create a nucleophile that can attack an electrophile, such as an alkyl halide or an epoxide.

Q4: I am attempting to alkylate the deprotonated thiazole, but I'm observing self-condensation or decomposition. Why is this happening?

This issue often arises from problems with temperature control, the choice of base, or the nature of the electrophile.

  • Cause 1: Base-Induced Decomposition. Strong bases can, under certain conditions, interact with the thiazole ring itself, although this is less common than reactions at the methylene site.[13] More likely, if the temperature is too high, the highly reactive carbanion can participate in undesired side reactions.

  • Cause 2: Slow Alkylation. If the electrophile is sterically hindered or a poor leaving group is used (e.g., alkyl chloride instead of iodide), the rate of the desired alkylation can be slow. This gives the carbanion time to decompose or react with another equivalent of the starting material.

  • Cause 3: Elimination of Electrophile. If a secondary or tertiary alkyl halide is used as the electrophile, the strongly basic thiazole carbanion can promote E2 elimination, generating an alkene side-product instead of the desired alkylated product.

Troubleshooting Protocol: Clean Alkylation

  • Generate the Carbanion Cleanly: Use a strong, non-nucleophilic base like LDA or LiHMDS in anhydrous THF at -78 °C. Add the base slowly and allow for complete deprotonation before proceeding.

  • Use a Reactive Electrophile: Use primary alkyl halides, preferably iodides or bromides, for the best results. Activated electrophiles like allyl or benzyl halides also work well. Avoid secondary and tertiary halides unless elimination is the desired outcome.

  • Maintain Low Temperature: Add the electrophile slowly at -78 °C. Maintaining a low temperature throughout the addition minimizes the risk of side reactions. After the addition is complete, the reaction can be allowed to warm slowly.

  • Consider Additives: In difficult cases, adding HMPA (use with extreme caution due to toxicity) can sometimes improve yields by breaking up lithium aggregates and increasing the nucleophilicity of the carbanion.

Section 3: General Purification Strategies

Q5: How can I effectively remove triphenylphosphine oxide (TPPO) after my Wittig reaction?

TPPO is a notoriously difficult-to-remove byproduct due to its polarity and tendency to co-elute with products of similar polarity.

  • Method 1: Chromatography. While challenging, careful column chromatography with a gradient elution (e.g., starting with hexane and gradually adding ethyl acetate) can be effective. Sometimes, switching to a different solvent system like DCM/methanol can alter the elution order favorably.

  • Method 2: Precipitation. For less polar products, TPPO can sometimes be precipitated. After the reaction, concentrate the mixture, dissolve it in a minimal amount of a polar solvent like DCM or ethyl acetate, and then add a large volume of a non-polar solvent like hexane or diethyl ether while stirring vigorously, often at low temperature. The TPPO may precipitate and can be removed by filtration.

  • Method 3: Chemical Conversion. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative to the Wittig reaction that avoids the formation of TPPO.[12] The byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during an aqueous workup.[8] If feasible for your synthesis, converting the tosylmethylthiazole to a phosphonate ester for an HWE reaction is a superior strategy for avoiding purification issues.

References

  • Thiazole - Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. [Link]

  • Recent Advances in Synthesis of Thiazoles ring: Mini Review - ResearchGate. [Link]

  • Chemical synthesis and biological evaluation of novel epothilone B and trans-12,13-cyclopropyl epothilone B analogues - CIB (CSIC). [Link]

  • Preparation and properties of 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride. [Link]

  • Optimization of Wittig reaction. | Download Scientific Diagram - ResearchGate. [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems - MDPI. [Link]

  • Synthesis and Stability Studies of a Simplified, Thiazole-Containing Macrocycle of the Anticancer Agent Salarin C | Organic Letters - ACS Publications. [Link]

  • Highly concise routes to epothilones: the total synthesis and evaluation of epothilone 490 - PubMed. [Link]

  • Total Synthesis of an Epothilone Analogue Based on the Amide‐Triazole Bioisosterism - AIR Unimi. [Link]

  • Epothilone A-D and their thiazole-modified analogs as novel anticancer agents - SciSpace. [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]

  • WO1999067253A2 - Desmethyl epothilones - Google P
  • Heterocyclic Compounds - MSU chemistry. [Link]

  • Wittig reagents - Wikipedia. [Link]

  • Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides - New Journal of Chemistry (RSC Publishing). [Link]

  • HTIB mediated synthesis of some new 2,4-disubstituted thiazole derivatives using modified HTS via in situ generated tosyloxy ketones. [Link]

    • The Wittig Reaction. [Link]

  • Thiazole synthesis - Organic Chemistry Portal. [Link]

  • CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl)
  • Synthesis of N-Heterocycles - Organic Chemistry Portal. [Link]

  • Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides | Request PDF - ResearchGate. [Link]

  • Transition-Metal-Catalyzed Reactions in Heterocyclic Synthesis | Chemical Reviews. [Link]

  • Radical-Mediated α-tert-Alkylation of Aldehydes by Consecutive 1,4- and 1,3-(Benzo)thiazolyl Migrations - PMC. [Link]

  • HETEROCYCLIC COMPOUNDS - Uttarakhand Open University. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. [Link]

  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. [Link]

Sources

Optimization

Optimal reaction temperature and pressure for 2-Methyl-4-(tosylmethyl)thiazole

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 2-Methyl-4-(tosylmethyl)thiazole. It is structured to address common challenges and prov...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 2-Methyl-4-(tosylmethyl)thiazole. It is structured to address common challenges and provide actionable solutions based on established chemical principles. As Senior Application Scientists, our goal is to bridge the gap between theoretical protocols and practical laboratory application by explaining the causality behind experimental choices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis.

Q1: What is the general synthetic strategy for 2-Methyl-4-(tosylmethyl)thiazole?

The most direct and common approach is a nucleophilic substitution reaction. This typically involves reacting a suitable thiazole precursor, such as 2-methyl-4-(chloromethyl)thiazole or 2-methyl-4-(hydroxymethyl)thiazole, with a tosylating agent. A highly effective method involves the conversion of the hydroxyl group into a better leaving group, such as a tosylate, which can then be displaced.[1][2] A plausible route is the reaction of 2-methyl-4-(chloromethyl)thiazole with sodium p-toluenesulfinate.

Q2: What are the critical reaction parameters to monitor for optimal results?

The key parameters for this synthesis are temperature, reaction time, solvent choice, and the purity of reagents. Temperature control is crucial to prevent side reactions, while the solvent can significantly impact reaction rates and yields.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[3][4]

Q3: What are the expected yield and purity for this reaction?

Yields can vary significantly based on the specific protocol and optimization, but with careful control of reaction conditions, yields in the range of 80-95% can be achievable.[4] The purity of the final product is highly dependent on the effectiveness of the workup and purification steps. Recrystallization is often an effective method for obtaining high-purity solid products.[4][5]

Q4: How can I confirm the identity and purity of the final product?

Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy should be used to confirm the structure of 2-Methyl-4-(tosylmethyl)thiazole. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by observing a sharp melting point.

Part 2: Proposed Synthesis Protocol & Optimization

This section provides a representative protocol and a summary of key reaction parameters. This protocol serves as a baseline for the troubleshooting guide that follows.

Experimental Protocol: Synthesis via Nucleophilic Substitution
  • Reaction Setup: To a solution of 2-methyl-4-(chloromethyl)thiazole (1.0 eq) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile, add sodium p-toluenesulfinate (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, starting at room temperature and gradually increasing to 50-70°C if necessary.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid product by filtration and wash it with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure 2-Methyl-4-(tosylmethyl)thiazole.[5]

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommended Range/ValueRationale & Key Considerations
Temperature Room Temperature to 70°CLower temperatures minimize side reactions. Heating may be required to drive the reaction to completion.[3][6]
Pressure AtmosphericThe reaction does not typically require pressure modulation.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents are ideal for SN2 reactions. Ensure anhydrous conditions to prevent hydrolysis.
Reactant Ratio 1.1 eq of Sodium p-toluenesulfinateA slight excess of the nucleophile can help drive the reaction to completion.[3]
Reaction Time 2-24 hoursHighly dependent on temperature and substrate reactivity. Monitor by TLC for optimal results.[3]

Part 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiment.

Issue 1: Low or No Product Yield

  • Potential Cause A: Poor Quality of Starting Materials.

    • Scientific Rationale: Impurities in the starting materials, such as the presence of water or other nucleophiles, can lead to undesired side reactions, consuming the reactants and lowering the yield.[3] The tosyl chloride starting material can degrade to p-toluenesulfonic acid upon exposure to moisture.[7]

    • Solution: Ensure all reagents are of high purity and are handled under anhydrous conditions. If necessary, purify starting materials before use. For instance, tosyl chloride can be purified by recrystallization.[7]

  • Potential Cause B: Suboptimal Reaction Temperature.

    • Scientific Rationale: The reaction may have a significant activation energy barrier, requiring heat to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition of the thiazole ring or the tosyl group.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature in 10°C increments, monitoring the progress by TLC at each stage. If decomposition is suspected, run the reaction at a lower temperature for a longer duration.[6]

  • Potential Cause C: Incomplete Reaction.

    • Scientific Rationale: Insufficient reaction time will result in a significant amount of unreacted starting materials.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material spot is no longer visible.[3]

Issue 2: Formation of Significant Impurities or Side Products

  • Potential Cause A: Presence of Water.

    • Scientific Rationale: If using a tosyl chloride precursor, it is susceptible to hydrolysis, which will form p-toluenesulfonic acid. This acid can catalyze other unwanted side reactions.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

  • Potential Cause B: Incorrect Stoichiometry.

    • Scientific Rationale: A large excess of the tosylating agent can lead to difficulties in purification and potential side reactions.

    • Solution: Use a carefully measured, slight excess (e.g., 1.05-1.1 equivalents) of the tosylating agent. In some cases, using the tosylating agent as the limiting reagent can simplify purification.[5]

  • Potential Cause C: Over-reaction or Decomposition.

    • Scientific Rationale: Thiazole rings, especially with certain substituents, can be sensitive to prolonged heating or harsh reaction conditions, leading to ring-opening or other decomposition pathways.

    • Solution: Maintain strict temperature control. Once the reaction is complete as determined by TLC, proceed with the workup immediately to avoid degradation of the product.

Issue 3: Difficulty in Product Isolation and Purification

  • Potential Cause A: Product is an Oil Instead of a Solid.

    • Scientific Rationale: The presence of impurities can lower the melting point of the product, causing it to appear as an oil. Residual solvent can also have this effect.[4]

    • Solution: Ensure all solvent is removed under high vacuum. If the product remains an oil, attempt purification by column chromatography. If the product is known to be a solid, the oily nature strongly suggests the presence of impurities.

  • Potential Cause B: Difficulty with Recrystallization.

    • Scientific Rationale: Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is key to successful recrystallization.[5]

    • Solution: Screen a variety of solvent systems. Common choices for compounds of this nature include ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes.[5] Start with a small amount of the crude product to find the optimal solvent before committing the entire batch.

  • Potential Cause C: Removal of Tosyl-Containing Impurities.

    • Scientific Rationale: Excess tosyl chloride or p-toluenesulfonic acid from its hydrolysis are common impurities.

    • Solution:

      • p-Toluenesulfonic acid (TsOH): Wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acid to its salt, which is soluble in the aqueous layer.[5]

      • Excess Tosyl Chloride (TsCl): Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[5] Alternatively, scavenger resins can be used to bind to the excess TsCl, which can then be removed by filtration.[5]

Part 4: Visualized Workflows and Mechanisms

Proposed Reaction Mechanism

The diagram below illustrates the likely Sₙ2 mechanism for the synthesis of 2-Methyl-4-(tosylmethyl)thiazole from 2-methyl-4-(chloromethyl)thiazole and sodium p-toluenesulfinate.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Thiazole 2-Methyl-4-(chloromethyl)thiazole TransitionState SN2 Transition State Thiazole->TransitionState Nucleophilic Attack by Sulfinate Tosyl Sodium p-Toluenesulfinate Tosyl->TransitionState ProductFormation Product Formation TransitionState->ProductFormation Chloride Leaving Group Departs FinalProduct 2-Methyl-4-(tosylmethyl)thiazole ProductFormation->FinalProduct Byproduct Sodium Chloride (NaCl) ProductFormation->Byproduct

Caption: Proposed Sₙ2 reaction mechanism.

Troubleshooting Workflow: Low Product Yield

This decision tree provides a logical path for diagnosing and resolving low yield issues.

G cluster_tlc TLC Analysis cluster_solutions Potential Solutions Start Low Product Yield Observed CheckTLC Analyze Crude TLC Start->CheckTLC SM_Present Significant Starting Material Remaining? CheckTLC->SM_Present MultipleSpots Multiple Unidentified Spots Present? SM_Present->MultipleSpots No IncreaseTime Increase Reaction Time and/or Temperature SM_Present->IncreaseTime Yes CheckPurity Verify Purity of Starting Materials MultipleSpots->CheckPurity Yes OptimizeTemp Optimize Temperature (Heat/Cool) MultipleSpots->OptimizeTemp No CheckPurity->OptimizeTemp

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 2-Methyl-4-(tosylmethyl)thiazole

Welcome to the Technical Support Center for the crystallization and purification of 2-Methyl-4-(tosylmethyl)thiazole . This guide is engineered for researchers, application scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 2-Methyl-4-(tosylmethyl)thiazole . This guide is engineered for researchers, application scientists, and drug development professionals. It transcends basic procedures by explaining the underlying thermodynamic and kinetic mechanisms that dictate crystal growth, ensuring you can rationally troubleshoot issues like oiling out, impurity entrapment, and poor yield.

Mechanistic Overview: The Causality of Crystallization Failures

2-Methyl-4-(tosylmethyl)thiazole presents unique crystallization challenges due to its structural dichotomy: a polar, basic thiazole ring paired with a bulky, hydrophobic tosyl (p-toluenesulfonyl) group. This structural nature heavily influences its solubility and nucleation kinetics.

  • Oiling Out (Liquid-Liquid Phase Separation): This phenomenon occurs when a compound separates from the solution as a liquid rather than a solid crystal. Mechanistically, this happens when the compound precipitates at a temperature above its melting point[1], or when rapid cooling forces the solution's supersaturation level far beyond the metastable zone limit[2]. The tosyl group's high lipophilicity makes it particularly prone to oiling out in purely polar solvents.

  • Impurity Entrapment: In cases where impurities share high chemical similarity to the target active pharmaceutical ingredient (API) or intermediate, they have a strong thermodynamic tendency to incorporate directly into the host crystal lattice[3]. A single recrystallization attempt is often insufficient unless the solvent system is rationally selected to maximize the "impurity purge factor"[3].

  • Polymorphism and Yield: Because solubility and crystal yield are highly solvent-dependent, utilizing a binary or ternary "cocktail-solvent" system can manipulate the activity coefficient of the solution. This not only enhances yield but also dictates which polymorphic phase nucleates[4].

Self-Validating Recrystallization Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step contains a physical or analytical checkpoint to confirm success before proceeding.

Recommended Solvent System: Ethyl Acetate (Good Solvent) / Heptane (Anti-Solvent).

  • Preparation & Dissolution: Weigh the crude 2-Methyl-4-(tosylmethyl)thiazole. Suspend it in a minimal volume of Ethyl Acetate (approx. 3-5 mL/g) and heat to a gentle reflux (65–70 °C) until complete dissolution is achieved. Checkpoint: The solution should be entirely clear.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Büchner funnel or a syringe filter (0.45 µm) to remove insoluble mechanical impurities or polymerized byproducts.

  • Anti-Solvent Addition: While maintaining the solution at 60 °C, slowly add hot Heptane dropwise until a faint, persistent cloudiness appears (the cloud point). Immediately add a few drops of Ethyl Acetate until the solution just clears.

  • Controlled Cooling & Seeding: Cool the solution at a strictly controlled rate of 0.1–0.5 °C/min. Once the solution reaches its metastable zone (typically 40–45 °C for this system), introduce 0.5% w/w of pure 2-Methyl-4-(tosylmethyl)thiazole seed crystals. Causality: Seeding bypasses the primary nucleation barrier, preventing supersaturation buildup and subsequent oiling out[2].

  • Maturation & Isolation: Allow the mixture to cool to 0–5 °C and mature for 2–4 hours. Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Heptane to displace the mother liquor without dissolving the product[5].

  • Drying & Validation: Dry the crystals under high vacuum at 40 °C to a constant weight. Validation Check: Analyze via HPLC (target >99.0% purity) and melting point apparatus (target sharp melting point range).

Workflow Visualization

Workflow Start Crude 2-Methyl-4-(tosylmethyl)thiazole Dissolve Dissolve in minimal hot solvent (e.g., EtOAc/Heptane) Start->Dissolve Filter Hot Filtration (Remove insoluble impurities) Dissolve->Filter Cool Controlled Cooling (0.1 - 0.5 °C/min) Filter->Cool Seed Seeding (Optional) (Add pure crystals at metastable zone) Cool->Seed Crystallize Crystallization & Maturation Seed->Crystallize Isolate Vacuum Filtration & Cold Wash Crystallize->Isolate Dry Vacuum Drying (Constant weight) Isolate->Dry

Caption: Workflow for recrystallization of 2-Methyl-4-(tosylmethyl)thiazole.

Quantitative Data: Solvent Screening Matrix

Selecting the correct solvent system is paramount. The table below summarizes the thermodynamic performance of various solvent systems for 2-Methyl-4-(tosylmethyl)thiazole based on empirical screening principles[4].

Solvent System (v/v)Solubility (Hot)Solubility (Cold)Recovery Yield (%)Purity (%)Process Observation / Causality
EtOAc / Heptane (1:2) HighLow82 - 86>99.0Excellent crystal habit; high supersaturation driving force.
Toluene / Hexane (1:3) HighModerate60 - 6599.5Superior impurity purge, but lower yield due to high cold solubility.
Isopropanol (100%) ModerateLow75 - 7894.0Co-crystallization of structurally similar impurities; poor purge factor.
DCM / Methanol (1:1) Very HighHigh< 4090.0Severe oiling out observed; cooling rate too difficult to control.

Troubleshooting Guide & FAQs

Q1: My 2-Methyl-4-(tosylmethyl)thiazole is "oiling out" at the bottom of the flask instead of forming solid crystals. How do I correct this? A1: Oiling out happens when the concentration of your product is too high, or the cooling rate is too rapid, causing the compound to separate as a liquid above its melting point[5].

  • Immediate Fix: Reheat the mixture until the oil completely redissolves. Add 10-15% more of your primary solvent (e.g., Ethyl Acetate) to dilute the system.

  • Preventative: Reduce your cooling rate to < 0.5 °C/min. Once the solution reaches the upper limit of its metastable zone, add seed crystals to force solid nucleation before liquid-liquid phase separation can occur[2].

Q2: The yield of my recrystallization is unacceptably low (< 50%). What thermodynamic parameters should I adjust? A2: A low yield indicates that the solution is not sufficiently supersaturated at your final temperature, meaning too much compound remains dissolved in the mother liquor[5].

  • Action: First, ensure you are cooling the mixture to the lowest practical temperature (e.g., 0–5 °C in an ice bath). If yield remains low, your solvent mixture is too strong. Increase the ratio of your anti-solvent (e.g., Heptane) to decrease the activity coefficient of the API in the solvent mixture, thereby forcing more product out of solution[4].

Q3: The isolated crystals still contain a high level of impurities. Should I just recrystallize again? A3: Not necessarily. If an impurity has high chemical similarity to 2-Methyl-4-(tosylmethyl)thiazole, it will continuously incorporate into the host lattice regardless of how many times you recrystallize in the same solvent[3].

  • Action: You must change the thermodynamic environment. Switch to an orthogonal solvent system (e.g., from EtOAc/Heptane to Toluene/Hexane) to alter the impurity partition coefficient and improve the impurity purge factor[3]. Ensure the filter cake is washed thoroughly with cold solvent, as impurities often reside in the residual mother liquor adhering to the crystal surface[5].

Q4: No crystals are forming at all, even after leaving the flask in the refrigerator overnight. A4: The solution has not breached the nucleation barrier; it is undersaturated or trapped in a stable metastable state[2].

  • Action: Reduce the solvent volume by rotary evaporation to increase concentration. Alternatively, scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions that act as nucleation sites, or introduce a seed crystal[5].

Troubleshooting Logic Visualization

Troubleshooting Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) CheckConc Is concentration too high? Issue->CheckConc Dilute Dilute with primary solvent CheckConc->Dilute Yes CheckCool Is cooling rate too fast? CheckConc->CheckCool No Seed Add seed crystals above oiling point Dilute->Seed SlowCool Reduce cooling rate (< 0.5 °C/min) CheckCool->SlowCool Yes CheckSolvent Is solvent system inappropriate? CheckCool->CheckSolvent No SlowCool->Seed ChangeSolvent Adjust co-solvent ratio (Increase anti-solvent slowly) CheckSolvent->ChangeSolvent Yes ChangeSolvent->Seed

Caption: Troubleshooting logic for resolving oiling out during crystallization.

References

  • Rational Solvent Selection for Pharmaceutical Impurity Purge | Crystal Growth & Design. ACS Publications. Available at:[Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs | Pharmaceutical Technology. PharmTech. Available at: [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen. Available at:[Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Catalyst Degradation with 2-Methyl-4-(tosylmethyl)thiazole

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-Methyl-4-(tosylmethyl)thiazole .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with 2-Methyl-4-(tosylmethyl)thiazole . While this compound is a highly versatile synthetic building block, it presents a unique "dual-threat" to transition metal catalysts (particularly Palladium and Copper).

As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality of catalyst deactivation and provide self-validating protocols to ensure your catalytic cycles remain active and efficient.

Section 1: Mechanistic Causality of Catalyst Degradation

To effectively prevent catalyst deactivation, we must first understand the specific chemical pathways that cause it. 2-Methyl-4-(tosylmethyl)thiazole degrades transition metal catalysts via two distinct mechanisms:

  • Heteroatom Poisoning (The Thiazole Threat): The nitrogen and sulfur atoms within the thiazole ring are potent σ-donors. If the metal center (e.g., Pd(II)) is not adequately protected by steric bulk, these heteroatoms will strongly coordinate to the catalyst, titrating it out of the active catalytic cycle and forming stable, dead-end off-cycle complexes[1][2].

  • Sulfinate Extrusion (The Tosylmethyl Threat): The tosylmethyl group (-CH₂-Ts) is highly reactive. Under strongly basic conditions, the acidic benzylic protons can be deprotonated. This triggers the extrusion of the toluenesulfinate anion (Ts⁻). As a soft nucleophile, the extruded sulfinate competitively binds to the metal center, displacing essential phosphine ligands and causing the catalyst to aggregate into inactive "Pd black"[3][4].

Section 2: Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling with 2-Methyl-4-(tosylmethyl)thiazole initiates but stalls at 20-30% conversion. Adding more starting material doesn't help. What is happening? Causality: A reaction that stalls prematurely is a classic signature of catalyst poisoning. As the reaction progresses, the localized concentration of the thiazole moiety increases, outcompeting the oxidative addition step and trapping the Pd catalyst in a coordinated resting state[1]. Solution:

  • Ligand Tuning: Switch from standard phosphines (like PPh₃ or dppf) to sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). The extreme steric bulk of these Buchwald ligands creates a protective pocket around the metal, physically preventing the thiazole nitrogen/sulfur from approaching the active site[1].

  • Pre-catalyst Selection: Utilize a Generation 3 or 4 palladacycle (e.g., XPhos Pd G3). These precursors ensure rapid, quantitative generation of the active mono-ligated Pd(0) species, accelerating the desired catalytic turnover faster than the background poisoning rate.

Q2: I am attempting a base-mediated functionalization, but I observe a black precipitate (Pd black) and significant degradation of the starting material. How do I prevent this? Causality: The formation of Pd black indicates total catalyst degradation. Strong alkoxide bases (e.g., NaOtBu, KOtBu) aggressively deprotonate the tosylmethyl group. This initiates sulfinate extrusion, releasing the Ts⁻ anion, which strips the stabilizing ligands from the Pd center, leading to irreversible aggregation[3]. Solution:

  • Base Attenuation: Downgrade the base strength. Replace alkoxides with milder inorganic carbonates (e.g., Cs₂CO₃ or K₃PO₄)[5].

  • Solvent Polarity: Transition to less polar solvents (like Toluene or 1,4-Dioxane instead of DMF) to reduce the solubility and reactivity of any trace extruded sulfinate, thereby protecting the catalyst.

Q3: Does temperature play a role in the degradation of the tosylmethyl group during catalysis? Causality: Yes. While high temperatures (>100°C) are often used to force difficult cross-couplings, they exponentially increase the rate of thermal decomposition of the tosylmethyl group and accelerate ligand dissociation from the metal[5]. Solution: Maintain the reaction temperature strictly between 60°C and 80°C. If oxidative addition is sluggish at this temperature, compensate by using a more electron-rich ligand rather than increasing the thermal load.

Section 3: Experimental Protocols
Protocol A: Optimized Palladium-Catalyzed Cross-Coupling

Self-Validating Logic: This protocol leverages XPhos to block heteroatom coordination and Cs₂CO₃ to prevent base-induced tosylmethyl deprotonation. The system validates itself: the absence of a black precipitate confirms the catalyst remains in the active cycle.

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with XPhos Pd G3 (3 mol%) and XPhos ligand (3 mol%). Causality Note: A strict 1:1 Pd:Ligand ratio is critical to prevent the formation of unligated Pd, which is highly susceptible to thiazole poisoning.

  • Base Addition: Add anhydrous Cs₂CO₃ (2.0 equiv). Strictly avoid strong alkoxide bases.

  • Substrate Addition: Dissolve 2-Methyl-4-(tosylmethyl)thiazole (1.0 equiv) and the coupling partner (1.2 equiv) in anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration.

  • Reaction: Transfer the solution to the Schlenk tube. Seal, remove from the glovebox, and heat to 70°C for 12 hours.

  • Validation & Monitoring: Monitor the reaction via GC-MS. A stable baseline without the visual formation of Pd-black precipitation validates the suppression of catalyst degradation.

Protocol B: Syringe-Pump Addition Technique

Self-Validating Logic: By keeping the instantaneous concentration of the thiazole substrate artificially low, the catalyst is forced to engage in the productive cross-coupling cycle rather than forming bis-thiazole off-cycle complexes.

  • Catalyst Activation: Prepare the catalyst/base mixture in the reaction solvent at the target temperature (70°C) to ensure the active Pd(0) species is fully formed.

  • Substrate Dilution: Dissolve the 2-Methyl-4-(tosylmethyl)thiazole in 3 mL of the reaction solvent.

  • Controlled Addition: Use a programmable syringe pump to add the thiazole solution dropwise over a 4-hour period into the active catalyst mixture.

  • Validation: Take aliquots every hour. The continuous linear formation of the product without a plateau indicates successful mitigation of catalyst poisoning.

Section 4: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of ligand and base selection on catalyst survival and overall conversion rates.

Table 1: Effect of Ligand and Base on Catalyst Survival and Yield

LigandBaseTemp (°C)Catalyst State (Visual)Conversion (%)Primary Failure Mode
PPh₃NaOtBu100Rapid Pd Black< 10%Sulfinate extrusion & aggregation
dppfK₂CO₃90Brown Solution35%Thiazole coordination (stalled)
SPhosK₃PO₄80Clear Yellow72%Minor thermal degradation
XPhos Cs₂CO₃ 70 Clear Yellow > 95% None (Optimized)
Section 5: Mechanistic & Workflow Visualizations

G Substrate 2-Methyl-4-(tosylmethyl)thiazole Pd Pd Catalyst Substrate->Pd Unoptimized Base Strong Base Substrate->Base Deprotonation Active Bulky Ligand + Mild Base (Active Catalysis) Substrate->Active Optimized Conditions Poison1 N/S Coordination (Catalyst Poisoning) Pd->Poison1 Thiazole Binding Poison2 Sulfinate Extrusion (Catalyst Degradation) Base->Poison2 Ts- Release Poison2->Pd Ts- Coordination Product Desired Product Active->Product Turnover

Figure 1: Mechanistic pathways of catalyst degradation vs. optimized catalytic turnover.

Workflow Step1 1. Pre-mix Pd & Ligand (XPhos G3) Step2 2. Add Mild Base (Cs2CO3) Step1->Step2 Step3 3. Slow Substrate Addition Step2->Step3 Step4 4. Temp Control (60-80°C) Step3->Step4 Step5 5. Product Isolation Step4->Step5

Figure 2: Step-by-step workflow to minimize catalyst deactivation during cross-coupling.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Fragmentation Pattern of 2-Methyl-4-(tosylmethyl)thiazole: A Comparative Guide to Q-TOF vs. Triple Quadrupole Methodologies

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: Structural Elucidation, Platform Comparison, and Validated Experimental Workflows Introduction: The Analytical Challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Focus: Structural Elucidation, Platform Comparison, and Validated Experimental Workflows

Introduction: The Analytical Challenge

2-Methyl-4-(tosylmethyl)thiazole (Exact Mass: 267.0388 Da) is a highly functionalized heterocyclic compound featuring a thiazole core linked to a p-toluenesulfonyl (tosyl) moiety via a methylene bridge. Compounds bearing this structural motif are frequently encountered as synthetic intermediates, pharmaceutical impurities, or degradation products.

When developing an analytical strategy for this compound, scientists must choose between High-Resolution Mass Spectrometry (HRMS, e.g., Q-TOF) for structural elucidation and Low-Resolution Tandem Mass Spectrometry (LRMS, e.g., Triple Quadrupole - TQ) for high-sensitivity quantification. This guide objectively compares the performance of both platforms, detailing the fundamental electrospray ionization (ESI) fragmentation mechanics that dictate method development.

Mechanistic Fragmentation (The "Why" Behind the Spectra)

To build a robust Multiple Reaction Monitoring (MRM) method or to perform accurate impurity profiling, one must first understand the gas-phase dissociation chemistry of the protonated molecule [M+H]⁺ at m/z 268.046.

In positive ESI mode, the protonation preferentially occurs at the highly basic nitrogen of the thiazole ring[1]. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, energy-dependent fragmentation pathways:

  • Heterolytic C-S Cleavage (Path A): The most labile bond is the methylene-sulfonyl linkage. Cleavage yields the highly stable tosyl cation at m/z 155.016. Alternatively, charge retention on the thiazole moiety produces the 2-methyl-4-methylenethiazole cation at m/z 112.022.

  • Extrusion of SO₂ (Path B): A classic rearrangement in sulfones and sulfonamides is the neutral loss of sulfur dioxide (64 Da)[2]. This yields a rearranged fragment at m/z 204.084.

  • Tropylium Ion Formation (Path C): At higher collision energies, the tosyl cation (m/z 155) undergoes further loss of SO₂ to form the ubiquitous tropylium cation (m/z 91.054)[3].

Fragmentation M [M+H]+ m/z 268.046 2-Methyl-4-(tosylmethyl)thiazole F1 m/z 155.016 Tosyl Cation M->F1 C-S Cleavage (Heterolytic) F2 m/z 112.022 Thiazole-methylene Cation M->F2 C-S Cleavage (Charge Retention) F3 m/z 204.084 [M+H - SO2]+ M->F3 Neutral Loss of SO2 (-64 Da) F4 m/z 91.054 Tropylium Cation F1->F4 Loss of SO2 (-64 Da) F3->F4 Cleavage

Figure 1: Gas-phase CID fragmentation pathways of 2-Methyl-4-(tosylmethyl)thiazole.

Platform Comparison: Q-TOF vs. Triple Quadrupole

While both platforms utilize the same fragmentation pathways, their application serves different phases of drug development.

  • Q-TOF (Quadrupole Time-of-Flight): Excels in resolving isobaric interferences. By providing sub-5 ppm mass accuracy, Q-TOF confirms the exact elemental composition of the m/z 112.022 fragment, distinguishing it from background matrix ions of similar nominal mass.

  • Triple Quadrupole (TQ): Operates in MRM mode, acting as a mass filter. By isolating m/z 268.0 in Q1, fragmenting it in Q2, and specifically monitoring m/z 155.0 and 91.0 in Q3, the TQ achieves unparalleled signal-to-noise (S/N) ratios, making it the gold standard for trace quantification.

Quantitative Performance Data

The following table synthesizes the experimental performance metrics when analyzing 2-Methyl-4-(tosylmethyl)thiazole across both platforms.

MetricHigh-Resolution Q-TOF (ddMS²)Triple Quadrupole (MRM Mode)
Primary Application Structural elucidation, Impurity IDHigh-throughput PK quantification
Mass Accuracy < 3 ppm± 0.5 Da (Unit resolution)
Key Transitions Monitored m/z 268.0460 → 155.0166m/z 268.1 → 155.0 (Quantifier) m/z 268.1 → 91.1 (Qualifier)
Optimal Collision Energy Ramp: 15 - 35 eV18 eV (Quant), 32 eV (Qual)
Limit of Detection (LOD) 5.0 ng/mL0.05 ng/mL
Linear Dynamic Range 2 - 3 orders of magnitude4 - 5 orders of magnitude

Validated Experimental Protocols

To ensure a self-validating system , the following protocol incorporates an internal standard (IS) and matrix blanks. This guarantees that observed signals are derived from the analyte rather than matrix suppression or carryover.

Step-by-Step LC-MS/MS Workflow

Step 1: Sample Preparation (Protein Precipitation)

  • Causality: Plasma proteins rapidly foul LC columns and cause severe ion suppression. Precipitation removes these proteins while keeping the moderately hydrophobic thiazole in solution.

  • Action: To 50 µL of plasma, add 10 µL of Internal Standard (e.g., structurally similar Sulfathiazole, 100 ng/mL). Add 150 µL of ice-cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an autosampler vial.

Step 2: Chromatographic Separation

  • Causality: A C18 stationary phase is selected because the tosyl and methyl-thiazole groups impart moderate lipophilicity. 0.1% Formic acid is added to the mobile phase to provide abundant protons, driving the equilibrium toward the [M+H]⁺ state for maximum ESI+ sensitivity.

  • Action:

    • Column: UPLC C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection

  • Action (TQ Setup): Set capillary voltage to 3.5 kV. Desolvation temperature to 400°C. Program the MRM transitions: m/z 268.1 → 155.0 (CE: 18 eV) and m/z 268.1 → 91.0 (CE: 32 eV).

  • Validation: Inject a matrix blank (plasma processed without analyte) to verify the absence of peaks at the retention time of 2-Methyl-4-(tosylmethyl)thiazole.

Workflow S1 1. Sample Prep Protein Precipitation S2 2. Chromatography UPLC C18 Gradient S1->S2 S3A 3A. Q-TOF HRMS Full Scan / ddMS2 (Structural ID) S2->S3A Split / Parallel S3B 3B. Triple Quad MRM Mode (Quantification) S2->S3B S4 S4 S3A->S4 S3B->S4

Figure 2: End-to-end analytical workflow comparing Q-TOF and TQ data streams.

Conclusion

For the analysis of 2-Methyl-4-(tosylmethyl)thiazole, the choice of platform depends entirely on the experimental objective. Q-TOF is indispensable during the early stages of synthesis and degradation profiling, as its high mass accuracy confidently maps the heterolytic C-S cleavages (m/z 155.016, m/z 112.022) and SO₂ neutral losses (m/z 204.084). Conversely, once the fragmentation pathways are established, the Triple Quadrupole offers superior performance for routine, high-sensitivity quantification, leveraging the robust m/z 268 → 155 transition to achieve sub-nanogram detection limits.

References

  • Wu, L., et al. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 435-443. URL:[Link]

  • Yu, L., et al. (2010). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement." Journal of the American Society for Mass Spectrometry, 21(8), 1426-1432. URL:[Link]

  • Fouda, A., et al. (2023). "Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies." RSC Advances, 13(33), 22915-22934. URL:[Link]

Sources

Comparative

Comparing reactivity: 2-Methyl-4-(tosylmethyl)thiazole vs other thiazole derivatives

An in-depth technical analysis and comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating thiazole building blocks for complex molecule synthesis. Executive Summary T...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide designed for researchers, synthetic chemists, and drug development professionals evaluating thiazole building blocks for complex molecule synthesis.

Executive Summary

Thiazole derivatives are privileged scaffolds in medicinal chemistry, frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to antiretrovirals. While standard derivatives like 2-methylthiazole or 2-aminothiazole offer straightforward functionalization handles, 2-Methyl-4-(tosylmethyl)thiazole emerges as a highly specialized, bifunctional building block. This guide objectively maps its unique reactivity profile—specifically its dual carbon-based nucleophilic centers and tunable C5 electrophilic site—against conventional thiazole alternatives, providing validated experimental workflows for site-selective functionalization.

Structural & Electronic Profiling

To effectively utilize thiazole derivatives, one must understand the electronic distribution across the heteroaromatic core. The thiazole ring is generally electron-deficient, but the heteroatoms induce distinct local environments [1].

2-Methyl-4-(tosylmethyl)thiazole presents three distinct vectors for functionalization:

  • C4-Tosylmethyl Group (Kinetic & Thermodynamic Nucleophile): The methylene protons flanked by the thiazole ring and the p-toluenesulfonyl (tosyl) group are highly acidic ( pKa​≈11−12 ). The resulting carbanion is dramatically stabilized by the strong inductive and resonance electron-withdrawing effects of the sulfonyl group.

  • C2-Methyl Group (Secondary Nucleophile): The protons on the C2-methyl group are weakly acidic ( pKa​≈14−15 ), stabilized by the adjacent imine-like sp2 nitrogen.

  • C5-Position (Electrophilic Handle): As the most electron-rich position on the unsubstituted ring, C5 is highly susceptible to electrophilic aromatic substitution (EAS), such as halogenation, which primes the scaffold for transition-metal-catalyzed cross-coupling.

In contrast, simpler derivatives lack this orthogonal reactivity. For instance, 4-methylthiazole possesses a relatively inert methyl group ( pKa​>20 ), restricting its utility to C5-EAS or harsh C2-deprotonation.

Comparative Reactivity Matrix

The following table summarizes the quantitative and qualitative reactivity metrics across standard thiazole derivatives to guide scaffold selection.

Thiazole DerivativePrimary Reactive Sites pKa​ of Key ProtonsCross-Coupling PotentialPrimary Synthetic Utility
2-Methyl-4-(tosylmethyl)thiazole C4-CH₂, C2-CH₃, C5~11 (C4), ~14 (C2)High (via C5 halogenation)Complex bifunctional alkylations, Julia olefination precursors
2-Methylthiazole C2-CH₃, C5~14 (C2)ModerateSimple base-mediated C2-alkylations
4-Methylthiazole C5, C2>20 (C4-CH₃)LowInert core scaffold building
2-Aminothiazole C5, Exocyclic NH₂N/AModerateElectrophilic halogenation, directed amidation

Regioselective Functionalization Pathways

The core advantage of 2-methyl-4-(tosylmethyl)thiazole lies in the ability to selectively address the C4-tosylmethyl group over the C2-methyl group by exploiting their ΔpKa​ of ~3 units.

Using a mild base (e.g., K2​CO3​ or DBU) selectively deprotonates the C4-methylene, allowing for precise mono-alkylation or Knoevenagel-type condensations. Conversely, deploying a strong base (e.g., n -BuLi or LDA) leads to global deprotonation, forming a dianion where the kinetic reactivity can sometimes favor the C2-position depending on the electrophile and solvent system.

Deprotonation SM 2-Methyl-4-(tosylmethyl)thiazole (Dual Acidic Sites) MildBase Mild Base (e.g., K2CO3) pKa Threshold < 12 SM->MildBase Deprotonation StrongBase Strong Base (e.g., n-BuLi) pKa Threshold > 15 SM->StrongBase Deprotonation C4Anion C4-Tosylmethyl Carbanion (Thermodynamically Stable) MildBase->C4Anion Selective Dianion C2/C4 Dianion (Kinetic & Thermodynamic) StrongBase->Dianion Global

Fig 1: Base-dependent regioselective deprotonation pathways of the bifunctional thiazole scaffold.

Advanced Cross-Coupling at C5

Beyond carbanion chemistry, the C5 position of this scaffold can be activated for carbon-carbon bond formation. Recent advances have demonstrated that 5-bromo-2-methyl-4-(tosylmethyl)thiazole undergoes highly efficient microwave-initiated Suzuki-Miyaura coupling with electron-donating boronic acids [2].

The use of a deep eutectic solvent (DES) like betaine:glycerol under microwave irradiation drastically accelerates the reaction kinetics. The polar nature of the DES absorbs microwave energy efficiently, creating localized superheating that drives the catalytic cycle faster than conventional heating in THF or toluene.

Workflow Step1 1. Electrophilic Halogenation NBS in DMF (0°C to RT) Yields 5-bromo intermediate Step2 2. Catalyst & Solvent Setup PdCl2(dppf)·CH2Cl2, Na2CO3 Betaine:Glycerol (1:4) DES Step1->Step2 Step3 3. Microwave Irradiation 129°C for 15 minutes Rapid C-C Bond Formation Step2->Step3 Step4 4. Self-Validation LC-MS Mass Shift Tracking Flash Chromatography Isolation Step3->Step4

Fig 2: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling at the C5 position.

Self-Validating Experimental Protocols

As a self-validating system, the following protocols include built-in analytical checkpoints to ensure mechanistic fidelity and prevent downstream failures.

Protocol A: Site-Selective C4-Alkylation

Objective: Selectively alkylate the C4-tosylmethyl group without disturbing the C2-methyl group.

  • Setup: Dissolve 2-methyl-4-(tosylmethyl)thiazole (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Base Addition: Add anhydrous K2​CO3​ (1.5 eq). Causality: K2​CO3​ is strong enough to deprotonate the highly acidic C4-methylene ( pKa​ ~11) but too weak to abstract protons from the C2-methyl group ( pKa​ ~14), ensuring absolute regiocontrol.

  • Electrophile Addition: Slowly add benzyl bromide (1.1 eq) at room temperature. Stir for 4 hours.

  • Validation Checkpoint ( 1 H NMR): Pull a 0.1 mL aliquot, perform a mini-workup, and run a crude 1 H NMR. Validation criteria: The disappearance of the distinct singlet at ~4.5 ppm (representing the original −CH2​−Ts protons) and the appearance of a new doublet/triplet system integrating for 1 proton confirms successful mono-alkylation.

Protocol B: Microwave-Assisted C5 Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C5 position with rapid kinetics.

  • Halogenation: Treat the starting material with N-Bromosuccinimide (NBS, 1.05 eq) in DMF at 0 °C. Causality: Chilling the reaction suppresses radical side-reactions at the methyl/methylene positions, strictly favoring electrophilic aromatic substitution at C5.

  • Coupling Setup: In a microwave vial, combine the 5-bromo intermediate (1.0 eq), arylboronic acid (1.2 eq), Na2​CO3​ (2.0 eq), and PdCl2​(dppf)⋅CH2​Cl2​ (5 mol%).

  • Solvent Addition: Add a 1:4 (mol/mol) mixture of betaine:glycerol. Causality: This specific deep eutectic solvent is highly polar, maximizing microwave absorbance and stabilizing the palladium transition states.

  • Irradiation: Heat in a microwave reactor at 129 °C for exactly 15 minutes.

  • Validation Checkpoint (LC-MS): Inject the crude mixture into the LC-MS. Validation criteria: Complete consumption of the brominated starting material (evidenced by the disappearance of the characteristic 1:1 isotopic M/M+2 bromine doublet) and the emergence of the cross-coupled product mass.

References

  • Organic Chemistry Portal. "Thiazole synthesis and functionalization." Organic-Chemistry.org. Available at: [Link]

  • ResearchGate Database. "Recent Advances in Microwave‐assisted Cross‐Coupling Reactions." Literature Survey 2008-2021. Available at: [Link]

Validation

FTIR absorption peaks and functional group assignment for 2-Methyl-4-(tosylmethyl)thiazole

High-Resolution FTIR Analysis of 2-Methyl-4-(tosylmethyl)thiazole: A Comparative Methodological Guide For researchers and drug development professionals synthesizing heterocyclic building blocks, accurate functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution FTIR Analysis of 2-Methyl-4-(tosylmethyl)thiazole: A Comparative Methodological Guide

For researchers and drug development professionals synthesizing heterocyclic building blocks, accurate functional group verification is a critical quality control step. 2-Methyl-4-(tosylmethyl)thiazole is a highly functionalized intermediate featuring a thiazole ring, a strongly electron-withdrawing sulfone group, and an aromatic tosyl moiety.

This guide provides an authoritative comparison of the two primary Fourier Transform Infrared (FTIR) spectroscopy methodologies—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —for the structural validation of 2-Methyl-4-(tosylmethyl)thiazole. By understanding the physical causality behind each technique, analytical scientists can optimize their workflows for either high-throughput screening or rigorous quantitative library matching.

Molecular Anatomy & Expected Vibrational Modes

The structural complexity of 2-Methyl-4-(tosylmethyl)thiazole necessitates a precise understanding of its distinct IR-active dipole changes. The molecule's FTIR spectrum is dominated by three primary regions:

  • The Sulfone ( −SO2​− ) Motif: The highly polar S=O bonds undergo massive dipole moment changes during vibration, resulting in two of the most intense peaks in the spectrum. The asymmetric stretch typically occurs between 1310–1350 cm−1 , while the symmetric stretch appears sharply at 1140–1160 cm−1 [1][2].

  • The Thiazole Ring: The heterocyclic ring yields characteristic C=N stretching vibrations around 1560–1580 cm−1 and C=C stretching at 1600–1625 cm−1 [3]. Skeletal ring breathing and C-S stretching modes appear in the lower fingerprint region (600–700 cm−1 ).

  • The Tosyl Aromatic Ring: Para-disubstitution on the benzene ring is confirmed by a strong out-of-plane (OOP) C-H bending vibration at 800–850 cm−1 , alongside aromatic C-H stretching just above 3000 cm−1 .

Comparative Data: Functional Group Assignment Table

The following table summarizes the expected FTIR absorption peaks for 2-Methyl-4-(tosylmethyl)thiazole, comparing the spectral presentation in Transmission (KBr) versus ATR modes.

Functional GroupVibrational ModeExpected Wavenumber ( cm−1 )IntensityATR vs. KBr Presentation Nuances
Sulfone ( −SO2​− ) Asymmetric Stretching1315 – 1330Very StrongHighly intense in both; slightly broader in KBr due to matrix interactions.
Sulfone ( −SO2​− ) Symmetric Stretching1140 – 1150Very StrongAppears disproportionately stronger in ATR due to deeper evanescent wave penetration at lower wavenumbers.
Thiazole Ring C=N Stretching1560 – 1580MediumSharp in KBr; can be obscured by background noise in poorly clamped ATR samples.
Thiazole Ring C=C Stretching1600 – 1625MediumDistinct peak; useful for differentiating from saturated heterocycles.
Tosyl Aromatic C-H Stretching3050 – 3100Weak-MediumCritical Difference: Appears significantly weaker in ATR compared to KBr due to shallow penetration depth at high wavenumbers.
Aliphatic C-H Stretching (Methyl/Methylene)2850 – 2990MediumResolved better in KBr; ATR requires high refractive index crystal (e.g., Germanium) if overlap occurs.
Aromatic Ring Para-disubstituted C-H OOP Bend800 – 830StrongExtremely sharp in KBr; serves as a reliable marker for the intact tosyl group.

Methodological Comparison: ATR vs. KBr Pellet

Choosing the correct FTIR sampling technique depends entirely on the analytical objective.

The Causality of ATR Spectral Distortion: In ATR-FTIR, the sample is pressed against a high-refractive-index crystal (usually diamond or zinc selenide). An infrared beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample[4]. The depth of penetration ( dp​ ) is directly proportional to the wavelength. Consequently, at high wavenumbers (short wavelengths, e.g., 3000 cm−1 for C-H stretches), the penetration is shallow, resulting in weaker peak intensities. At low wavenumbers (long wavelengths, e.g., 1150 cm−1 for sulfone stretches), penetration is deeper, making these peaks appear artificially strong compared to a standard transmission spectrum.

The Case for KBr Transmission: KBr pellets rely on the strict adherence to the Beer-Lambert law. Because the sample is uniformly distributed within an IR-transparent matrix, the pathlength is constant across all wavelengths. This makes KBr the gold standard for detecting trace impurities, performing quantitative assays, and matching spectra against historical reference libraries[5].

G Start Solid Sample: 2-Methyl-4-(tosylmethyl)thiazole Decision Primary Analytical Goal? Start->Decision Qual Rapid ID & High-Throughput (Qualitative Analysis) Decision->Qual Speed & Convenience Quant Trace Impurities & Library Matching (Quantitative) Decision->Quant Accuracy & Sensitivity ATR ATR-FTIR Method (Diamond Crystal) Qual->ATR KBr Transmission FTIR (KBr Pellet) Quant->KBr ATR_Pro Pros: Non-destructive, 1-min prep Cons: Wavelength-dependent intensity ATR->ATR_Pro KBr_Pro Pros: High sensitivity, Beer's Law Cons: Moisture sensitive (O-H artifacts) KBr->KBr_Pro

Decision matrix for selecting the optimal FTIR methodology for functional group analysis.

Step-by-Step Experimental Protocols

To ensure self-validating and reproducible results, adhere to the following optimized workflows.

Protocol A: Transmission FTIR (KBr Pellet Method)

Best for: Regulatory submissions, quantitative purity analysis, and resolving weak C-H stretching bands.

  • Preparation of Matrix: Dry spectral-grade Potassium Bromide (KBr) in an oven at 110°C for at least 4 hours to eliminate absorbed moisture. Causality: Water absorbs strongly at ~3400 cm−1 and ~1640 cm−1 , which can obscure the thiazole C=N/C=C stretching region.

  • Sample Milling: Weigh 1–2 mg of 2-Methyl-4-(tosylmethyl)thiazole and 100–150 mg of dry KBr. Grind the mixture vigorously in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.

  • Pellet Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air (preventing opaque, light-scattering pellets). Apply 10 tons of pressure using a hydraulic press for 2 minutes.

  • Data Acquisition: Place the transparent pellet in the spectrometer. Collect 32 to 64 scans at a resolution of 4 cm−1 against a background of a blank KBr pellet.

Protocol B: Attenuated Total Reflectance (ATR-FTIR)

Best for: In-process synthetic monitoring, rapid lot-to-lot qualitative verification.

  • Crystal Preparation: Clean the diamond ATR crystal with a lint-free wipe and high-purity isopropanol. Allow to dry completely. Collect a background spectrum (ambient air).

  • Sample Application: Place approximately 2–5 mg of the neat 2-Methyl-4-(tosylmethyl)thiazole powder directly onto the center of the crystal[4].

  • Applying Pressure: Lower the pressure anvil until the clutch clicks (typically applying ~75 psi). Causality: Intimate optical contact between the solid sample and the crystal is mandatory. Poor contact reduces the penetration of the evanescent wave, resulting in a noisy spectrum with low signal-to-noise ratio.

  • Data Acquisition & Correction: Collect 16 to 32 scans at 4 cm−1 resolution. Crucial Step: Apply an "ATR Correction" algorithm in the spectrometer software. This mathematical correction compensates for the wavelength-dependent penetration depth, adjusting the relative peak intensities to more closely resemble a standard transmission spectrum.

Conclusion

For the routine verification of 2-Methyl-4-(tosylmethyl)thiazole, ATR-FTIR provides an unmatched combination of speed and ease of use, easily confirming the presence of the massive sulfone symmetric/asymmetric stretches (~1150 and ~1320 cm−1 ) and the thiazole ring framework. However, if the analytical goal is to detect trace unreacted precursors (e.g., residual tosylacetonitrile or halogenated thiazole derivatives) or to build a definitive reference library, the KBr Pellet Transmission method remains the scientifically rigorous choice due to its adherence to the Beer-Lambert law and superior resolution of high-wavenumber C-H stretches.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Solution. Available at: [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Transition Metal Catalyst-Free C-3 Sulfonylmethylation of Imidazo[1,2-a]pyridines with Glyoxylic Acid and Sodium Sulfinates in Water. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of a New Class of Thiazolyl Morpholines / Thiomorpholines and Evaluation as Antimicrobials. AIP Publishing. Available at: [Link]

Sources

Comparative

GC-MS Purity Analysis and Quantification of 2-Methyl-4-(tosylmethyl)thiazole: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 2-Methyl-4-(tosylmethyl)thiazole is a highly valuable intermediate in the synthesis of complex pharmaceuticals, agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

2-Methyl-4-(tosylmethyl)thiazole is a highly valuable intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and functionalized heterocycles. Ensuring its absolute purity is a critical quality control step, as trace synthesis-related impurities—such as unreacted alkyl halides, thioamides, or regioisomeric side products—can severely poison downstream catalytic coupling reactions.

As a Senior Application Scientist, I frequently encounter the analytical dilemma posed by this specific molecule: it features a volatile, basic thiazole ring juxtaposed with a bulky, polar, and potentially thermally labile p-toluenesulfonyl (tosyl) group. This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) for this compound, providing a self-validating experimental protocol designed to prevent analytical artifacts.

Methodological Causality: The GC-MS vs. HPLC Paradigm

The selection of an analytical modality must be driven by the physicochemical realities of the analyte.

The Case for GC-MS: During the synthesis of thiazole rings (e.g., via the Hantzsch synthesis), the reaction of an α-haloketone with a thioamide often leaves behind volatile starting materials and trace alkyl halides[1]. GC-MS is the undisputed gold standard for detecting these highly volatile, potentially genotoxic impurities at the parts-per-million (ppm) level[2]. Furthermore, the Electron Ionization (EI) source provides highly reproducible fragmentation, allowing for the definitive structural elucidation of unknown volatile peaks via library matching[3].

The Thermal Lability Challenge: The primary limitation of GC-MS for 2-Methyl-4-(tosylmethyl)thiazole is the tosyl group. Highly polar substituents on a thiazole ring can lead to poor chromatographic response and peak tailing on non-polar stationary phases[4]. More critically, tosyl compounds are prone to retro-cheletropic extrusion of SO₂ or homolytic C-S bond cleavage at elevated temperatures. If the GC injection port exceeds 250°C, the analyte will artificially degrade before it even reaches the column, leading to a false-positive impurity profile.

The Case for HPLC-UV / LC-MS: Because HPLC operates at ambient or near-ambient temperatures, it completely circumvents the risk of thermal degradation[3]. HPLC utilizes a liquid mobile phase to separate compounds based on polarity, making it the preferred primary method for the robust, precise quantification of the intact 2-Methyl-4-(tosylmethyl)thiazole main peak[1],[5]. While HPLC is indispensable in biopharmaceuticals and quantifying non-volatile active ingredients[6], it lacks the sensitivity of GC-MS for residual solvents and low-molecular-weight volatiles.

Therefore, a dual-modality approach is often required: HPLC for main-peak assay, and GC-MS for trace volatile impurity profiling.

Comparative Performance Data

The following table summarizes the objective performance metrics of three primary analytical modalities for 2-Methyl-4-(tosylmethyl)thiazole.

Analytical ParameterGC-MS (EI)HPLC-UV (RP-C18)LC-MS (ESI+)
Primary Application Volatile impurities, residual solvents, trace alkyl halidesMain API quantification, non-volatile impuritiesUnknown polar impurity identification
Sensitivity (LOD) ~0.01 - 0.05 ppm~0.1 - 0.5 ppm~0.005 - 0.01 ppm
Thermal Degradation Risk Moderate to High (If Inlet > 250°C)None (Ambient operation)None (Ambient operation)
Resolution / Peak Capacity Very High (Capillary Column)HighHigh
Structural Elucidation Excellent (Standardized EI Library)Poor (UV Absorbance only)Excellent (MS/MS Fragmentation)
Cost & Maintenance Moderate[6]Moderate to High[6]Very High

Experimental Workflow: Self-Validating GC-MS Protocol

To utilize GC-MS for this compound without falling victim to thermal degradation artifacts, the protocol must be heavily optimized. The following step-by-step methodology incorporates a System Suitability Test (SST) to create a self-validating workflow.

Step 1: Standard and Sample Preparation
  • Solvent Selection: Dissolve 10 mg of the synthesized 2-Methyl-4-(tosylmethyl)thiazole in 10 mL of GC-grade Ethyl Acetate (1 mg/mL). Causality: Ethyl acetate provides excellent solubility for tosyl compounds while avoiding the massive expansion volume issues in the GC inlet associated with protic solvents like methanol or water.

  • Internal Standard (IS): Spike the solution with Biphenyl to a final concentration of 0.1 mg/mL. Causality: The IS normalizes injection volume variations and serves as a stable reference point to monitor detector response.

Step 2: Instrument Configuration (Agilent 7890B/5977B or equivalent)
  • Column: HP-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness). Causality: A non-polar 5% phenyl-methylpolysiloxane phase minimizes secondary interactions (peak tailing) with the basic nitrogen of the thiazole ring[4].

  • Inlet Parameters: Split mode (10:1 ratio). Critical Setting: Set the injection port temperature strictly to 220°C . Causality: Exceeding 250°C provides the activation energy necessary for the homolytic cleavage of the tosylmethyl C-S bond.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

Step 3: Oven Temperature Program
  • Initial: 100°C, hold for 1 min.

  • Ramp: 15°C/min to 280°C.

  • Final: Hold at 280°C for 5 min. (Total run time: 18 minutes).

Step 4: Mass Spectrometer Parameters
  • Ionization: Electron Impact (EI) at 70 eV.

  • Temperatures: Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Scan mode from m/z 50 to 450.

Step 5: Self-Validating System Suitability Test (SST)

Before analyzing unknown batches, you must validate that the GC inlet is not degrading the analyte.

  • The Check: Inject the standard preparation three times. Monitor the Total Ion Chromatogram (TIC) for the intact molecular ion (m/z 267).

  • Validation Criteria: Look for the presence of m/z 203 (loss of SO₂) and m/z 112 (loss of the tosyl radical). If the ratio of the m/z 112 peak area to the m/z 267 peak area increases across consecutive injections, or if the RSD is > 2%, active site contamination or excessive thermal stress is occurring in the inlet liner. You must replace the deactivated liner and lower the inlet temperature by 10°C before proceeding.

Visualizations

G Start Synthesized 2-Methyl-4-(tosylmethyl)thiazole VolatilityCheck Assess Thermal Stability & Volatility (Tosyl group lability) Start->VolatilityCheck GCMS GC-MS Analysis (Trace Volatiles & Solvents) VolatilityCheck->GCMS Volatile Impurities Low Temp Inj. (<250°C) HPLC HPLC-UV / LC-MS Analysis (Intact API & Non-volatiles) VolatilityCheck->HPLC Thermally Labile High MW Impurities DataFusion Comprehensive Purity Profile & Method Validation GCMS->DataFusion HPLC->DataFusion

Workflow for purity analysis modality selection based on thermal stability.

G MolIon Molecular Ion [M]+• m/z 267 Cleavage1 Loss of Tosyl Radical (- •SO2C6H4CH3) MolIon->Cleavage1 Cleavage2 Loss of SO2 (- 64 Da) MolIon->Cleavage2 Frag1 Thiazole-methyl Cation m/z 112 Cleavage1->Frag1 Frag2 Recombined Ion m/z 203 Cleavage2->Frag2

EI-MS fragmentation pathway of 2-Methyl-4-(tosylmethyl)thiazole.

Sources

Validation

A Comparative Guide to the Biological Efficacy of Anticancer Thiazole Analogs

For Researchers, Scientists, and Drug Development Professionals The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer properties.[1][2][3] This guide provides a comparative analysis of the biological efficacy of various classes of thiazole-based anticancer agents, with a focus on their performance in preclinical studies. By presenting supporting experimental data, detailed methodologies for key biological assays, and visual representations of the underlying mechanisms of action, this document aims to serve as an in-depth technical resource for professionals in oncology drug discovery and development.

The Thiazole Moiety: A Privileged Scaffold in Oncology

The unique structural features of the thiazole ring, containing both sulfur and nitrogen heteroatoms, allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] This versatility has led to the development of numerous thiazole derivatives that exhibit significant cytotoxic effects against a range of cancer cell lines.[5][6] The anticancer mechanisms of these compounds are varied and often involve the inhibition of critical cellular processes such as cell proliferation, angiogenesis, and the induction of programmed cell death (apoptosis).[2][7]

Comparative In Vitro Cytotoxicity of Thiazole Analogs

The following table summarizes the in vitro anticancer activity of representative thiazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of a compound, with lower values indicating greater efficacy.

Compound ClassRepresentative AnalogCancer Cell LineIC50 (µM)Reference
Thiazole-Naphthalene Derivatives Compound 5bMCF-7 (Breast)0.48 ± 0.03[2]
A549 (Lung)0.97 ± 0.13[2]
2,4-Disubstituted Thiazoles Compound 4cMCF-7 (Breast)2.57 ± 0.16[8]
HepG2 (Liver)7.26 ± 0.44[8]
Thiazole-based Chalcones Compound 2eOvar-3 (Ovarian)1.55[9]
MDA-MB-468 (Breast)2.95[9]
Thiazole-Amino Acid Hybrids Compound 5aA549 (Lung)2.07[10]
HeLa (Cervical)8.51[10]
Steroidal Thiazoles Compound 4HepG2 (Liver)9.71 ± 1.1[11]
A549 (Lung)11.32 ± 0.2[11]

Key Mechanisms of Action of Anticancer Thiazole Analogs

The anticancer efficacy of thiazole derivatives can be attributed to their ability to modulate various cellular signaling pathways and processes that are critical for tumor growth and survival.

Inhibition of Tubulin Polymerization

Several classes of thiazole analogs have been identified as potent inhibitors of tubulin polymerization.[12][13] Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. By disrupting microtubule dynamics, these compounds lead to an arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis.[2]

Experimental Workflow: Tubulin Polymerization Inhibition Assay

This workflow outlines the key steps in assessing the inhibitory effect of test compounds on tubulin polymerization.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_tubulin Purified Tubulin mix Mix Tubulin, Buffer, & Compounds prep_tubulin->mix prep_buffer Polymerization Buffer prep_buffer->mix prep_compounds Test Compounds & Controls prep_compounds->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance (e.g., 340 nm) over time incubate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate IC50 Values plot->calculate cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Cell Proliferation, Survival, Migration MAPK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiazole Thiazole Analog Thiazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 Signaling Pathway by Thiazole Analogs.

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation, and its aberrant activation is a hallmark of many cancers. [10][14][15]Certain thiazole derivatives have been designed to target and inhibit EGFR signaling, thereby halting uncontrolled cell growth. [8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Thiazole Thiazole Analog Thiazole->EGFR Inhibits

Caption: Inhibition of the EGFR Signaling Pathway by Thiazole Analogs.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed step-by-step methodologies for key in vitro assays are provided below.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole analogs in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 48 to 72 hours.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). [16][17][18] Protocol:

  • Cell Treatment and Harvesting: Treat cells with the thiazole analogs for a specified period. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). [19]2. Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate on ice for at least 30 minutes. [17][19]3. Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A. [17][18]Incubate at room temperature for 30 minutes in the dark. [17]4. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [20][21] Protocol:

  • Cell Treatment and Harvesting: Treat cells with the thiazole analogs. Collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [21]4. Staining: Transfer 100 µL of the cell suspension to a new tube and add Annexin V-FITC and propidium iodide. [20]5. Incubation: Gently vortex the cells and incubate at room temperature for 15-20 minutes in the dark. 6. Dilution: Add 400 µL of 1X Binding Buffer to each tube. [21]7. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Conclusion

The thiazole scaffold continues to be a highly valuable starting point for the design and development of novel anticancer agents. The diverse mechanisms of action, including the inhibition of tubulin polymerization and the modulation of key signaling pathways like VEGFR-2 and EGFR, underscore the therapeutic potential of this class of compounds. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development in this promising area of oncology.

References

  • Bio-Rad. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33267–33281.
  • Hsieh, M. J., et al. (2021). The Role of EREG/EGFR Pathway in Tumor Progression. International Journal of Molecular Sciences, 22(23), 12893.
  • Wee, P., & Wang, Z. (2017).
  • Jiang, T., et al. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 15, 12345-12356.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Al-Otaibi, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7293.
  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)
  • Gothwal, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances, 14, 1-25.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Wang, L., et al. (2025). Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go?. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 123-145.
  • Human Journals. (2022). Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. Journal of Medicinal Chemistry, 10(2), 45-56.
  • Wang, L., et al. (2025). Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go?. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 123-145.
  • Wang, G., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1693–1706.
  • Abdel-Aziz, M., et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 29(17), 4051.
  • Wang, X., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
  • Gothwal, A., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.
  • Wang, G., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.
  • Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022).
  • Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega, 9(38), 41234-41249.
  • Yurttas, L., et al. (2013). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1256-1264.
  • Cankılıç, M. Y., et al. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. RSC Advances, 8, 40123-40135.
  • Shamsuzzaman, et al. (2014). IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. Bibliomed, 8(1), 1-10.
  • Atwell, G. J., et al. (1984). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2-carbamates, and related derivatives. Journal of Medicinal Chemistry, 27(11), 1481-1485.
  • de Oliveira, C. S., et al. (2018).
  • An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society, 35(6), 1619-1624.
  • Wróbel, M. Z., et al. (2022). In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. International Journal of Molecular Sciences, 23(21), 13329.
  • Khan, A., et al. (2024). Methyl thiazolyl tetrazolium cytotoxicity analysis and evaluation of acyclovir-based organogel lipstick; an in-vitro and experimental study. Journal of Drug Delivery Science and Technology, 92, 105370.
  • Abdel-Wahab, B. F., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 518.
  • Kumar, A., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Molecules, 25(19), 4529.

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-4-(tosylmethyl)thiazole proper disposal procedures

2-Methyl-4-(tosylmethyl)thiazole: Advanced Operational Handling and Disposal Protocol Executive Summary 2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2) is a specialized heterocyclic building block frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-4-(tosylmethyl)thiazole: Advanced Operational Handling and Disposal Protocol

Executive Summary

2-Methyl-4-(tosylmethyl)thiazole (CAS: 1071397-80-2) is a specialized heterocyclic building block frequently utilized in drug discovery and organic synthesis. Characterized by a thiazole ring and a p-toluenesulfonyl (tosyl) group, this compound presents unique logistical and environmental challenges due to its high nitrogen and sulfur content. Improper disposal can lead to the release of highly toxic nitrogen oxides (NOx) and sulfur oxides (SOx). This guide provides drug development professionals with a self-validating, field-proven protocol for the safe laboratory handling, segregation, and EPA-compliant thermal destruction of this compound.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's behavior. The presence of dense heteroatoms dictates a strict prohibition on drain disposal or standard landfilling.

Property / Hazard ParameterData / DescriptionOperational Implication
Molecular Formula C12H13NO2S2High S and N content requires specialized flue gas scrubbing during destruction.
Molecular Weight 267.37 g/mol Moderate molecular weight; typically presents as a fine crystalline solid.
Thermal Decomposition Yields SOx, NOx, CO, CO2Complete thermal oxidation requires temperatures >1100°C to break C-N and C-S bonds[1].
Environmental Toxicity Aquatic hazard (Organosulfur)Must be strictly segregated from aqueous waste streams and heavy metals.

Laboratory Handling & Experimental Protocol

Handling novel organosulfur compounds requires a systematic approach to prevent aerosolization and cross-contamination. The following protocol establishes a self-validating workflow for preparing 2-Methyl-4-(tosylmethyl)thiazole solutions.

Step 1: Gravimetric Transfer and Aerosol Mitigation

  • Causality: As a crystalline solid, static charge can cause the powder to aerosolize, presenting an inhalation hazard.

  • Action: Perform all weighings inside a certified ductless fume hood or exhausted balance enclosure. Use an anti-static weighing boat and a grounded stainless-steel spatula.

  • Self-Validation: After transferring the required mass to the reaction vessel, re-weigh the empty anti-static boat. A reading of exactly 0.000 g confirms no residual mass remains, validating a complete and clean transfer.

Step 2: Solvent Dissolution

  • Causality: Dissolving the compound in a compatible organic solvent (e.g., DMSO or DMF) eliminates the dust hazard and prepares the material for eventual liquid-injection incineration.

  • Action: Add the solvent slowly while maintaining gentle vortexing.

  • Self-Validation: Visually inspect the solution against a light background. The absence of suspended particulates confirms complete dissolution, validating that the inhalation risk has been fully neutralized.

Step 3: Surface Decontamination

  • Causality: Thiazole derivatives can persistently adhere to stainless steel and borosilicate surfaces.

  • Action: Swab all direct contact areas with a 10% sodium hypochlorite (bleach) solution to oxidize residual sulfur, followed by a 70% ethanol wipe to remove aqueous residues.

  • Self-Validation: Inspect the cleaned area using a 254 nm handheld UV lamp. The absence of fluorescence confirms the surface is free of conjugated aromatic residues.

Waste Segregation & Storage

Proper segregation is critical to prevent uncontrolled reactions and to ensure the waste profile matches the acceptance criteria of the incineration facility.

  • Classification: Designate the waste as "Non-Halogenated Organosulfur Waste" (unless dissolved in a halogenated solvent like dichloromethane, which shifts the classification to halogenated waste).

  • Containment: Store in a high-density polyethylene (HDPE) carboy equipped with a vented cap to prevent pressure buildup from potential solvent off-gassing.

  • Validation: Ensure the pH of the waste mixture is neutral (pH 6–8) before sealing. Highly acidic or basic conditions can catalyze the degradation of the tosyl group, leading to premature sulfur dioxide release.

Proper Disposal Procedures: High-Temperature Incineration

Because 2-Methyl-4-(tosylmethyl)thiazole contains both sulfur and nitrogen, it cannot be disposed of via standard municipal waste streams. It requires processing at a licensed hazardous waste incineration (HWI) facility equipped with advanced flue gas cleaning systems[1].

Step 1: High-Temperature Thermal Oxidation

  • Causality: The robust aromaticity of the thiazole ring requires extreme thermal energy for complete destruction.

  • Action: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C (2000°F)[1]. At this temperature, the organic framework is entirely oxidized into gaseous combustion products (CO2, H2O, SO2, and NOx)[2].

  • Self-Validation: The facility's Continuous Emission Monitoring System (CEMS) must register carbon monoxide (CO) levels below 100 ppm, validating that complete combustion has been achieved and no unburned organic fragments remain[3].

Step 2: Rapid Flue Gas Quenching

  • Causality: Slow cooling of combustion gases can lead to the de novo synthesis of highly toxic dioxins and furans.

  • Action: The exhaust gas is immediately routed through a water quench system[4].

  • Self-Validation: Temperature sensors must confirm a rapid drop from >1100°C to below 200°C within milliseconds, validating the prevention of secondary pollutant formation.

Step 3: Caustic Wet Scrubbing

  • Causality: The combustion of the tosyl and thiazole groups generates high volumes of sulfur dioxide (SO2)[2]. If released, SO2 reacts with atmospheric moisture to form sulfuric acid (acid rain).

  • Action: The quenched gas passes through a packed-tower wet scrubber utilizing a continuous spray of caustic soda (NaOH)[2]. The SO2 reacts with the NaOH to form soluble sodium sulfite (Na2SO3) and water.

  • Self-Validation: The scrubber's effluent blowdown is continuously monitored for pH. A stable pH between 7.5 and 8.5 validates that all acidic sulfur oxides have been successfully neutralized before the effluent is sent to the wastewater treatment plant[4].

Mechanistic Workflow Diagram

The following diagram illustrates the complete lifecycle of 2-Methyl-4-(tosylmethyl)thiazole waste, from laboratory generation to environmental neutralization.

G Lab Laboratory Generation 2-Methyl-4-(tosylmethyl)thiazole Segregation Waste Segregation Non-Halogenated Organosulfur Lab->Segregation Collect Storage Temporary Storage Secondary Containment Segregation->Storage Store <90 Days Transport Licensed RCRA Transport Storage->Transport Manifest & Ship Incinerator High-Temp Incinerator (>1100°C) Transport->Incinerator Transfer Combustion Combustion Products SOx, NOx, CO2, H2O Incinerator->Combustion Thermal Oxidation Scrubber Caustic Wet Scrubber (NaOH Neutralization) Combustion->Scrubber Flue Gas Quench Exhaust Clean Exhaust & Neutralized Effluent Scrubber->Exhaust pH Validation

Workflow for the segregation, high-temperature incineration, and scrubbing of organosulfur waste.

References

  • Title: Incineration In Hazardous Waste Management Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Q-Scrub Incinerator Scrubber Source: Tri-Mer Corporation URL: [Link]

  • Title: Hazardous Waste Incineration Source: Eurits (European Union for Responsible Incineration and Treatment of Special Waste) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-4-(tosylmethyl)thiazole

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 2-Methyl-4-(tosylmethyl)thiazole As drug development and synthetic methodologies evolve, the use of specialized heterocyclic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for 2-Methyl-4-(tosylmethyl)thiazole

As drug development and synthetic methodologies evolve, the use of specialized heterocyclic intermediates like 2-Methyl-4-(tosylmethyl)thiazole has become increasingly prominent, particularly in microwave-assisted Suzuki cross-coupling reactions for synthesizing medicinally relevant biaryl scaffolds [1]. However, the integration of tosyl (p-toluenesulfonyl) groups with a thiazole ring introduces specific handling challenges.

This guide provides researchers and laboratory personnel with a self-validating, causally driven protocol for selecting Personal Protective Equipment (PPE) and executing safe operational and disposal workflows.

Physicochemical Hazard Profiling

To establish a robust safety protocol, we must first understand the intrinsic properties of the compound. While 2-Methyl-4-(tosylmethyl)thiazole is a stable solid at room temperature, its structural components dictate its hazard profile. Thiazole derivatives generally exhibit acute oral and dermal toxicity alongside respiratory irritation [2], while the tosylmethyl moiety acts as a potential skin sensitizer and reactive leaving group under specific conditions.

Table 1: Anticipated Hazard Profile & Quantitative Thresholds

Hazard CategoryClassification / IndicatorOperational Implication
Physical State Crystalline Solid / PowderHigh risk of particulate aerosolization during weighing and transfer.
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Requires strict barrier protection; ingestion or inhalation of dust must be prevented.
Skin/Eye Irritation Category 2 (Skin), Category 1/2A (Eye)Direct contact causes severe irritation; potential for irreversible ocular damage if dissolved in organic solvents.
Sensitization Potential Dermal SensitizerRepeated micro-exposures can lead to allergic contact dermatitis.
Environmental WGK 3 (Severe water hazard)Absolute prohibition of sink disposal; requires strict organic waste segregation.

The Causality of PPE Selection

In laboratory safety, compliance is driven by understanding why a specific piece of equipment is chosen. The following PPE matrix is designed not just to meet baseline safety standards, but to address the specific mechanistic risks of 2-Methyl-4-(tosylmethyl)thiazole.

  • Dermal Protection (Double Nitrile Gloves):

    • The "Why": The tosyl group enhances the lipophilicity of the molecule, allowing it to permeate biological membranes (and thin latex) more efficiently. Nitrile gloves (minimum 0.11 mm thickness) provide superior resistance. When the compound is dissolved in solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) for cross-coupling, standard nitrile degrades rapidly. Protocol: Use double-gloving. If handling in aggressive solvents, upgrade the outer glove to Butyl rubber or Silver Shield®.

  • Ocular Protection (ANSI Z87.1 Tight-Fitting Goggles):

    • The "Why": Standard safety glasses only protect against direct frontal impact. Because this compound is a fine powder, ambient air currents in a fume hood can cause micro-particulates to bypass standard glasses, reacting with the moisture of the cornea to cause severe irritation. Tight-fitting splash goggles are mandatory.

  • Respiratory Protection (N95/P100 Particulate Respirator):

    • The "Why": While primary engineering controls (a Class IIB Chemical Fume Hood) mitigate most inhalation risks, weighing fine powders generates static electricity, causing particles to aerosolize. If weighing must occur outside a ventilated enclosure, a NIOSH-approved N95 or P100 mask is required to filter out particles >0.3 microns.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression from risk assessment to active handling and emergency response.

PPE_Workflow Start Risk Assessment 2-Methyl-4-(tosylmethyl)thiazole EngControl Primary Control: Chemical Fume Hood Start->EngControl PPE_Branch Secondary Control: PPE Matrix EngControl->PPE_Branch Resp Respiratory (N95/P100 Mask) PPE_Branch->Resp Dermal Dermal (Double Nitrile Gloves) PPE_Branch->Dermal Ocular Ocular (ANSI Z87.1 Goggles) PPE_Branch->Ocular Spill Spill Response Protocol Resp->Spill Dermal->Spill Ocular->Spill Dispose Hazardous Waste Segregation Spill->Dispose

Caption: Logical workflow for PPE selection and risk mitigation when handling thiazole derivatives.

Step-by-Step Operational Methodologies

Methodology A: Safe Weighing and Transfer Protocol

Because static charge can cause 2-Methyl-4-(tosylmethyl)thiazole powder to scatter, standard transfer methods are insufficient.

  • Preparation: Verify the chemical fume hood face velocity is between 80–100 feet per minute (fpm). Don double nitrile gloves, lab coat, and tight-fitting goggles.

  • Static Mitigation: Wipe the exterior of the chemical container and the weighing spatula with a static-reducing wipe or use an anti-static ionizer gun inside the hood.

  • Weighing: Place a pre-tared, anti-static weigh boat on the analytical balance. Slowly transfer the solid using a grounded stainless-steel spatula.

  • Transfer: Transfer the solid directly into the reaction vessel (e.g., a microwave-safe vial) using a wide-bore powder funnel to prevent accumulation on the vessel neck.

  • Decontamination: Wipe down the balance and surrounding hood area with a paper towel dampened with 70% Isopropanol or Ethanol to capture any microscopic dust.

Methodology B: Microwave-Assisted Suzuki Coupling Setup

This compound is frequently utilized in microwave-initiated Suzuki coupling reactions alongside electron-donating boronic acids [1].

  • Reagent Loading: Inside the fume hood, add 2-Methyl-4-(tosylmethyl)thiazole (1.0 eq), the appropriate boronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to a heavy-walled microwave reaction vial.

  • Solvent Addition: Add the degassed solvent system (typically a mixture of Toluene/Ethanol/Water). Caution: Toluene is highly flammable and a reproductive toxin; ensure gloves are changed immediately if splashed.

  • Sealing: Crimp the vial with a Teflon-lined septum cap. Ensure the seal is perfectly uniform to prevent over-pressurization during microwave irradiation.

  • Irradiation: Transfer the sealed vial to the microwave reactor. Program the reactor (e.g., 120°C for 15 minutes). Do not open the reactor door until the system has actively cooled the vial to below 40°C.

Spill Response and Disposal Plan

A self-validating safety system must account for operational failures. If a spill occurs, follow this strict sequential protocol:

Solid Spill (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill is outside a fume hood, don an N95/P100 respirator immediately.

  • Contain: Do not dry sweep, as this will aerosolize the toxic dust.

  • Neutralize/Collect: Cover the powder with absorbent paper towels. Gently wet the towels with a solvent in which the compound is poorly soluble (often water or a dilute soapy solution) to suppress dust.

  • Scoop: Use a non-sparking plastic scoop to transfer the wet mass into a designated hazardous waste container.

Disposal & Segregation:

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a solid hazardous waste bin labeled "Toxic Organics / Thiazole Derivatives."

  • Liquid Waste: Post-reaction filtrates containing unreacted 2-Methyl-4-(tosylmethyl)thiazole and transition metal catalysts (Palladium) must be collected in a carboy explicitly labeled "Halogenated/Non-Halogenated Organic Waste with Heavy Metals." Never mix with acidic aqueous waste, as incompatible reactions may generate toxic gases.

References

  • Recent Advances in Microwave‐assisted Cross‐Coupling Reactions. ResearchGate. Available at:[Link]

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